Hsd17B13-IN-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H33F2NO5S |
|---|---|
Molecular Weight |
557.6 g/mol |
IUPAC Name |
4-[[3-[4-(4-tert-butylcyclohexyl)phenyl]-2-fluorophenyl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |
InChI |
InChI=1S/C30H33F2NO5S/c1-30(2,3)21-14-12-19(13-15-21)18-8-10-20(11-9-18)22-6-5-7-27(28(22)32)39(36,37)33-25-17-24(31)23(29(34)35)16-26(25)38-4/h5-11,16-17,19,21,33H,12-15H2,1-4H3,(H,34,35) |
InChI Key |
YYYZPFNIERYGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C2=CC=C(C=C2)C3=C(C(=CC=C3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F |
Origin of Product |
United States |
Foundational & Exploratory
The Therapeutic Potential of Hsd17B13-IN-47 for Nonalcoholic Steatohepatitis (NASH): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1][2] Despite its increasing prevalence, there are limited approved therapeutic options.[2] Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a promising therapeutic target for NASH.[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and its complications.[3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][4] Its expression is upregulated in the livers of patients with NAFLD.[2][3] This technical guide focuses on the therapeutic potential of Hsd17B13-IN-47, a small molecule inhibitor of HSD17B13, in the context of NASH.
Mechanism of Action of HSD17B13 in NASH Pathogenesis
HSD17B13 is an enzyme involved in lipid and steroid metabolism.[1] It is localized to lipid droplets within hepatocytes.[4] The proposed mechanism through which HSD17B13 contributes to NASH pathogenesis involves a positive feedback loop with sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[5] This feedback loop enhances de novo lipogenesis and lipid droplet accumulation, contributing to steatosis.[5] By inhibiting the enzymatic activity of HSD17B13, this compound is expected to disrupt this lipogenic cycle, thereby reducing hepatic fat accumulation and potentially mitigating the progression to NASH.
Caption: HSD17B13 Signaling Pathway in NASH Pathogenesis.
Preclinical Data for this compound
Publicly available data on this compound is currently limited. It is identified as a potent small molecule inhibitor of HSD17B13. The primary quantitative data available is its in vitro potency.
Table 1: In Vitro Efficacy of this compound
| Compound | Assay Type | Target | Metric | Value | Reference |
| This compound | Enzymatic Assay | HSD17B13 | IC50 | < 0.1 µM | [6][7][8] |
IC50: Half-maximal inhibitory concentration
While specific in vivo data for this compound in NASH models is not publicly available, preclinical studies with other HSD17B13 inhibitors have shown promising results, including reductions in liver transaminases and improvements in markers of liver homeostasis in animal models.[9]
Clinical Landscape of HSD17B13 Inhibition for NASH
The therapeutic strategy of inhibiting HSD17B13 for NASH is being actively pursued in clinical trials with various modalities. While this compound is a preclinical compound, other agents targeting HSD17B13 have entered clinical development, validating the target. These include both small molecule inhibitors and RNA interference (RNAi) therapeutics.
Table 2: HSD17B13 Inhibitors in Clinical Development for NASH
| Compound | Modality | Developer | Phase of Development | Key Findings/Indication | Reference |
| INI-822 | Small Molecule Inhibitor | Inipharm | Phase I | In development for fibrotic liver diseases, including NASH.[1][9] | [1][9] |
| BI-3231 | Small Molecule Inhibitor | Boehringer Ingelheim | Not specified | In development as a small molecule inhibitor of HSD17B13.[1] | [1] |
| ALN-HSD (Rapirosiran) | RNAi Therapeutic | Alnylam Pharmaceuticals | Phase I | Well-tolerated and resulted in a robust reduction in liver HSD17B13 mRNA.[1] | [1] |
Experimental Protocols for Evaluating an HSD17B13 Inhibitor
The following outlines a generalized experimental workflow for the preclinical evaluation of a novel HSD17B13 inhibitor, such as this compound, for the treatment of NASH.
1. In Vitro Characterization
-
Enzymatic Assays:
-
Cell-Based Assays:
-
Objective: To evaluate the effect of the inhibitor on lipogenesis and cellular steatosis in a relevant cell model.
-
Methodology: Utilize human hepatocyte cell lines (e.g., HepG2, Huh7) or primary human hepatocytes. Induce steatosis using oleic and palmitic acids. Treat cells with varying concentrations of the inhibitor. Assess intracellular lipid accumulation using Oil Red O staining and quantification. Analyze the expression of genes involved in lipogenesis and fibrosis (e.g., SREBP-1c, ACC, FASN, COL1A1, TIMP1) via qRT-PCR.
-
2. In Vivo Efficacy in a NASH Animal Model
-
Objective: To assess the therapeutic efficacy of the inhibitor in a disease-relevant animal model.
-
Methodology:
-
Model: Use a diet-induced mouse or rat model of NASH, such as a high-fat, high-fructose diet, or a choline-deficient, L-amino acid-defined diet.
-
Dosing: Administer the inhibitor orally once daily for a specified duration (e.g., 8-12 weeks) after the establishment of NASH pathology.
-
Endpoints:
-
Biochemical Analysis: Measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histopathology: At the end of the study, collect liver tissue for histological analysis. Stain with H&E for general morphology and with Sirius Red for fibrosis. Score the liver sections for steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.
-
Gene Expression Analysis: Perform qRT-PCR or RNA-seq on liver tissue to assess the expression of genes related to lipid metabolism, inflammation, and fibrosis.
-
Lipidomics: Analyze the lipid composition of the liver to determine the impact of the inhibitor on specific lipid species.
-
-
Caption: Preclinical Workflow for an HSD17B13 Inhibitor.
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH. This compound, as a potent small molecule inhibitor of HSD17B13, holds significant therapeutic potential. While public data on this specific compound is currently limited to its in vitro potency, the broader landscape of HSD17B13-targeted therapies entering clinical trials underscores the importance of this target. Further preclinical studies on this compound, following the outlined experimental protocols, will be crucial to elucidate its full therapeutic utility and to advance it towards clinical development for patients with NASH.
References
- 1. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hsd17b13 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
Hsd17B13-IN-47: A Technical Guide to its Role in Lipid Droplet Metabolism and Therapeutic Potential in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This enzyme, localized to the surface of lipid droplets in hepatocytes, is implicated in the pathogenesis of chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and hepatocellular carcinoma.[1][2][3] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides a comprehensive overview of HSD17B13 inhibitors, with a focus on their role in lipid droplet metabolism. While specific data for a compound designated "Hsd17B13-IN-47" is not publicly available, this document will utilize data from well-characterized, potent, and selective HSD17B13 inhibitors, such as BI-3231 and INI-822, as representative examples to elucidate the core principles of HSD17B13 inhibition.
Introduction to HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, enzymes known for their role in steroid and fatty acid metabolism.[4][5] Predominantly expressed in the liver, HSD17B13 is specifically found on the membrane of intracellular lipid droplets (LDs), which are organelles responsible for storing neutral lipids.[6][7] The expression of HSD17B13 is upregulated in patients with NAFLD.[6] Overexpression of HSD17B13 in cellular and animal models leads to an increase in the number and size of lipid droplets, suggesting a direct role in hepatic lipid accumulation.[1][8] The enzymatic activity of HSD17B13 has been shown to include retinol dehydrogenase activity, converting retinol to retinaldehyde, a crucial step in retinoic acid synthesis.[3][9][10]
HSD17B13 Inhibitors: Mechanism of Action
Small molecule inhibitors of HSD17B13 are being developed to reduce its enzymatic activity, thereby replicating the protective phenotype observed in individuals with loss-of-function variants. These inhibitors are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates and cofactors, such as NAD+. The inhibition of HSD17B13 is hypothesized to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and inflammation.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the in vitro and cellular activity of representative potent and selective HSD17B13 inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Ki (nM) | Substrate | Assay Method | Reference |
| BI-3231 | Human HSD17B13 | 1 | 0.7 | Estradiol | MALDI-TOF MS | [4][11][12] |
| BI-3231 | Mouse HSD17B13 | 13 | - | Estradiol | MALDI-TOF MS | [4] |
| INI-822 | Human HSD17B13 | low nM potency | - | Multiple | Product Quantitation | [9] |
| Compound 1 (Pfizer) | Human HSD17B13 | - | - | β-estradiol | NAD(P)H-Glo | [13] |
| Compound 2 (Pfizer) | Human HSD17B13 | - | - | β-estradiol | NAD(P)H-Glo | [13] |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Line | Cellular IC50 (nM) | Selectivity vs. HSD17B11 | Effect on Lipid Droplets | Reference |
| BI-3231 | Human Hepatocytes | double-digit nM | >10,000-fold | Decreased triglyceride accumulation | [2][11] |
| INI-822 | Primary Human Liver-on-a-Chip | - | >100-fold | Decreased triglycerides, increased phospholipids | [9] |
Key Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
This protocol outlines a general method for determining the in vitro potency of HSD17B13 inhibitors.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20[11]
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Test compounds (e.g., this compound)
-
Detection Reagent (e.g., NAD(P)H-Glo™)
-
384-well assay plates
Procedure:
-
Serially dilute test compounds in DMSO.
-
Dispense 50 nL of diluted compounds or DMSO (vehicle control) into the wells of a 384-well plate.[11]
-
Prepare a substrate mix containing the substrate (e.g., 12 µM β-estradiol) and cofactor (e.g., 500 µM NAD+) in assay buffer.[13]
-
Add 2 µL of the substrate mix to each well.
-
Initiate the enzymatic reaction by adding 2 µL of purified HSD17B13 enzyme (e.g., 30 nM final concentration) to each well.[13]
-
Incubate the plate at room temperature for 2 hours in the dark.[13]
-
Add 3 µL of the detection reagent to each well to measure the amount of NADH produced.[13]
-
Incubate for 1 hour at room temperature in the dark.[13]
-
Read the luminescence on a plate reader.
-
Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to HSD17B13 in a cellular context.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Test compound
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-HSD17B13 antibody
Procedure:
-
Treat cultured hepatocytes with the test compound or vehicle (DMSO) for 1-4 hours.
-
Harvest and wash the cells, then resuspend them in lysis buffer.
-
Divide the cell lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 37°C to 73°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[14][15]
-
Collect the supernatants containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an anti-HSD17B13 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Lipid Droplet Staining in Hepatocytes
This protocol allows for the visualization and quantification of lipid droplets in hepatocytes following treatment with an HSD17B13 inhibitor.
Materials:
-
Hepatocyte cell line (e.g., Huh7 or primary hepatocytes)
-
Fatty acid solution (e.g., oleic acid complexed to BSA) to induce lipid droplet formation
-
Test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)
-
Nuclear stain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
Seed hepatocytes on coverslips or in imaging plates.
-
Treat the cells with the fatty acid solution in the presence or absence of the test compound for a specified period (e.g., 24 hours).
-
Wash the cells with PBS and fix them with the fixative solution for 15 minutes.[5]
-
Wash the cells again and permeabilize if required by the staining protocol.
-
Incubate the cells with the lipid droplet staining solution (e.g., BODIPY 493/503) for 15-30 minutes.
-
Wash the cells and stain with a nuclear counterstain.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Quantify the number, size, and intensity of lipid droplets using image analysis software. A reduction in lipid droplet accumulation is expected with an effective HSD17B13 inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of HSD17B13 in lipid metabolism and the workflow for evaluating its inhibitors.
Caption: Proposed role of HSD17B13 in hepatocyte lipid and retinol metabolism and the inhibitory action of this compound.
Caption: A typical experimental workflow for the characterization of an HSD17B13 inhibitor.
Conclusion and Future Directions
The inhibition of HSD17B13 presents a promising, genetically validated strategy for the treatment of NASH and other chronic liver diseases. Potent and selective inhibitors, exemplified by compounds like BI-3231 and INI-822, have demonstrated the ability to modulate lipid metabolism in hepatocytes, reducing the accumulation of triglycerides within lipid droplets. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of novel HSD17B13 inhibitors. Future research should focus on elucidating the full spectrum of HSD17B13's substrates and its precise role in the complex interplay of lipid droplet dynamics, inflammation, and fibrosis in the liver. The progression of HSD17B13 inhibitors into clinical trials will be crucial in determining their therapeutic efficacy and safety in patients with liver disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. content.abcam.com [content.abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Gene - HSD17B13 [maayanlab.cloud]
- 8. rupress.org [rupress.org]
- 9. inipharm.com [inipharm.com]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
In-depth Technical Guide on the Discovery and Synthesis of Hsd17B13 Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Notice to the Reader:
Extensive research for a specific hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-47 , also referred to as "Compound 500," did not yield sufficient public data to create a comprehensive technical guide as requested. While this compound is commercially available and is known to be an HSD17B13 inhibitor with an IC50 value of less than 0.1 μM, detailed information regarding its discovery, synthesis, and comprehensive biological characterization is not available in the public domain, including scientific literature and patent databases.
Therefore, this guide will focus on a well-characterized and publicly disclosed HSD17B13 inhibitor, BI-3231 , for which detailed experimental data and protocols are available. This will allow for a thorough technical guide that fulfills all the core requirements of your request, including data presentation, detailed experimental protocols, and mandatory visualizations.
Discovery and Synthesis of BI-3231: A Potent and Selective HSD17B13 Inhibitor
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1] This has spurred the development of small molecule inhibitors to mimic this protective effect. BI-3231 is a potent and selective chemical probe for HSD17B13, developed to facilitate the study of this enzyme's function and its role in disease.[1][2]
Discovery of BI-3231
The discovery of BI-3231 began with a high-throughput screening (HTS) campaign to identify inhibitors of HSD17B13.[1][2] The screening utilized estradiol as a substrate and led to the identification of an initial hit compound.[1] This initial compound, while showing activity, required significant optimization to improve its potency, selectivity, and pharmacokinetic properties. A systematic structure-activity relationship (SAR) study was conducted, which ultimately led to the design and synthesis of BI-3231.[1]
Synthesis of BI-3231
The synthesis of BI-3231 involves a multi-step chemical process. While the full detailed synthesis is proprietary, the general scheme has been published. The synthesis focuses on the construction of the core scaffold and the introduction of functional groups that enhance its binding affinity and selectivity for HSD17B13.
Quantitative Data
The following tables summarize the key quantitative data for BI-3231, providing a clear comparison of its activity and properties.
Table 1: In Vitro Potency of BI-3231
| Assay Type | Target | Substrate | IC50 (nM) | Ki (nM) |
| Enzymatic | Human HSD17B13 | Estradiol | 1.4 | 0.8 |
| Enzymatic | Mouse HSD17B13 | Estradiol | 2.5 | 1.3 |
| Cellular | Human HSD17B13 | Estradiol | 28 | - |
Data compiled from the Journal of Medicinal Chemistry.[1][2]
Table 2: Selectivity Profile of BI-3231
| Target | IC50 (µM) |
| HSD17B11 | > 10 |
| Other HSD Isoforms | > 10 |
Data indicates high selectivity for HSD17B13 over other related enzymes.[2]
Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231
| Property | Value |
| Solubility (pH 7.4) | Moderate |
| In Vitro Metabolic Stability (Human Hepatocytes) | Moderate |
| In Vitro Metabolic Stability (Mouse Hepatocytes) | Moderate |
These properties were optimized from the initial hit compound to improve its drug-like characteristics.[1][2]
Experimental Protocols
This section provides a detailed methodology for key experiments involved in the characterization of BI-3231.
HSD17B13 Enzymatic Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of HSD17B13.
-
Reagents and Materials:
-
Recombinant human HSD17B13 enzyme
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Test compound (BI-3231)
-
Detection reagent (e.g., NAD-Glo™ Assay kit)
-
-
Procedure:
-
The HSD17B13 enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The enzymatic reaction is initiated by adding the substrate (estradiol) and the cofactor (NAD+).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of NADH produced is measured using a detection reagent. The signal is read on a luminometer.
-
The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cellular HSD17B13 Assay
This assay assesses the potency of the inhibitor in a cellular context.
-
Cell Culture:
-
A suitable human cell line overexpressing HSD17B13 (e.g., HEK293) is used.
-
Cells are cultured in appropriate media and conditions.
-
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are then treated with the test compound (BI-3231) at various concentrations.
-
After an incubation period, the cells are lysed.
-
The HSD17B13 activity in the cell lysate is measured using a similar enzymatic assay protocol as described above.
-
The cellular IC50 value is determined.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to HSD17B13 and its inhibition.
Caption: Simplified signaling pathway of HSD17B13 in a hepatocyte and the inhibitory action of BI-3231.
References
The Inhibition of HSD17B13: A Promising Therapeutic Strategy for Hepatic Steatosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "HSD17B13-IN-47." This guide will, therefore, focus on the broader, yet highly relevant, topic of inhibiting the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme as a therapeutic approach for hepatic steatosis. The data and methodologies presented are drawn from studies on various publicly disclosed HSD17B13 inhibitors, including small molecules and RNA interference (RNAi) therapeutics.
Executive Summary
Hepatic steatosis, the accumulation of fat in the liver, is the hallmark of nonalcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. A significant body of research has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, as a key player in the progression of liver disease. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development of nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has positioned HSD17B13 as a compelling therapeutic target for NAFLD and NASH. This document provides a comprehensive overview of the role of HSD17B13 in hepatic steatosis and the current landscape of its inhibition, presenting key preclinical and clinical data, experimental methodologies, and relevant biological pathways.
The Role of HSD17B13 in Hepatic Pathophysiology
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids. Its expression is significantly upregulated in the livers of patients with NAFLD.[1][2] The enzyme is localized to the surface of lipid droplets within hepatocytes and is believed to play a role in lipid homeostasis.[2]
One of the proposed mechanisms of HSD17B13 involves a positive feedback loop with the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This interaction is thought to promote the accumulation of lipids in the liver. Furthermore, HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. While the full implications of this function in liver disease are still being elucidated, it points to a multifaceted role for the enzyme in hepatic metabolism.
The strong genetic validation for targeting HSD17B13 comes from large-scale, genome-wide association studies (GWAS). These studies have consistently shown that individuals carrying a loss-of-function variant of HSD17B13 (specifically the rs72613567 polymorphism) have a reduced risk of progressing from simple steatosis to the more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[2][3] This protective effect has spurred the development of therapeutic agents designed to mimic this genetic loss-of-function by inhibiting HSD17B13 activity.
Therapeutic Inhibition of HSD17B13
The primary goal of HSD17B13 inhibition is to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. The therapeutic hypothesis is that by blocking the enzymatic activity of HSD17B13, it is possible to halt or reverse the progression of hepatic steatosis and its inflammatory and fibrotic consequences. Several pharmaceutical and biotechnology companies are actively pursuing this strategy through two main modalities: small molecule inhibitors and RNA interference (RNAi) therapeutics.
Small Molecule Inhibitors
Small molecule inhibitors are designed to directly bind to the HSD17B13 enzyme and block its catalytic activity. Several companies, including Inipharm and Enanta Pharmaceuticals, have disclosed preclinical and early clinical development of such compounds.[3][4][5] A notable example from open science is BI-3231, a potent and selective HSD17B13 inhibitor.[6][7][8]
RNA Interference (RNAi) Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 gene, thereby lowering the levels of the HSD17B13 protein in the liver. This is typically achieved using small interfering RNAs (siRNAs) that target the messenger RNA (mRNA) of HSD17B13 for degradation. Arrowhead Pharmaceuticals' ARO-HSD is a leading example of this approach, with clinical data demonstrating significant reductions in both HSD17B13 mRNA and protein levels in patients with suspected NASH.[9][10][11][12]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data on the effects of various HSD17B13 inhibitors on markers of hepatic steatosis and liver injury.
Table 1: Preclinical Efficacy of Small Molecule HSD17B13 Inhibitors
| Compound | Model System | Key Findings | Citation(s) |
| BI-3231 | Human (HepG2) and murine hepatocytes with palmitic acid-induced lipotoxicity | Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation and lipid homeostasis. Increased mitochondrial respiratory function. | [13][14] |
| INI-822 | Rat model with CDAA-HFD induced MASH | Reduced levels of alanine transaminase (ALT). Dose-dependent increase in hepatic phosphatidylcholines. | [15] |
| EP-036332 (Enanta) | Mouse models of acute and chronic liver injury | Hepatoprotective effects observed. | [3] |
Table 2: Clinical Efficacy of ARO-HSD (RNAi Therapeutic)
| Parameter | Patient Population | Dose | Results | Citation(s) |
| HSD17B13 mRNA Reduction | Patients with suspected NASH | 100 mg (Days 1 & 29) | Mean reduction of 84% (range: 62-96%) | [11][12] |
| HSD17B13 Protein Reduction | Patients with suspected NASH | 100 mg (Days 1 & 29) | ≥83% reduction | [11][12] |
| Alanine Aminotransferase (ALT) Reduction | Patients with suspected NASH | 100 mg (Days 1 & 29) | Mean reduction of 46% (range: 26-53%) | [12] |
| Liver Fat Reduction (MRI-PDFF) | Patients with NASH or suspected NASH | ≥100 mg | 9 of 18 patients had reductions of 4-41% | [9][10] |
| Liver Stiffness Reduction (FibroScan) | Patients with NASH or suspected NASH | ≥100 mg | 6 of 18 patients had reductions of 4-37% | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development of HSD17B13 inhibitors.
In Vitro Lipotoxicity Assay
-
Objective: To assess the ability of an HSD17B13 inhibitor to protect hepatocytes from fat-induced toxicity.
-
Cell Lines: Human hepatoma cell line (e.g., HepG2) or primary mouse hepatocytes.
-
Protocol:
-
Cells are cultured in appropriate media to confluence.
-
Lipotoxicity is induced by treating the cells with palmitic acid (a saturated fatty acid).
-
Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[16]
-
After a defined incubation period (e.g., 24-48 hours), cells are assessed for:
-
Triglyceride Accumulation: Measured using assays such as Oil Red O staining or quantitative biochemical assays.
-
Cell Viability and Proliferation: Assessed using assays like MTT or BrdU incorporation.
-
Mitochondrial Function: Evaluated through respirometry assays (e.g., Seahorse XF Analyzer).
-
-
-
Endpoints: Percentage reduction in triglyceride content, improvement in cell viability, and changes in mitochondrial respiration rates.
Animal Models of NASH
-
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a disease-relevant animal model.
-
Model: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) fed rats or mice. This model is known to induce key features of NASH, including steatosis, inflammation, and fibrosis.
-
Protocol:
-
Animals are fed the CDAA-HFD for a specified period to induce NASH pathology.
-
A baseline measurement of liver enzymes (e.g., ALT, AST) is taken.
-
Animals are then treated with the HSD17B13 inhibitor (e.g., INI-822) or vehicle control, typically via oral gavage, for a defined duration.
-
At the end of the treatment period, blood and liver tissue are collected for analysis.
-
-
Endpoints:
-
Serum Biomarkers: Levels of ALT and AST.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning, and with Sirius Red to evaluate fibrosis.
-
Lipidomics: Analysis of hepatic lipid species, such as phosphatidylcholines.
-
Phase 1/2 Clinical Trial for RNAi Therapeutic
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an HSD17B13-targeting RNAi therapeutic in humans.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study in healthy volunteers and patients with NASH or suspected NASH (e.g., NCT04202354 for ARO-HSD).[17]
-
Protocol:
-
Participants are enrolled and randomized to receive either the active drug (e.g., ARO-HSD) at a specific dose or a placebo, typically administered via subcutaneous injection.
-
The study involves single and multiple ascending dose cohorts.
-
Safety is monitored throughout the study via assessment of adverse events and clinical laboratory tests.
-
Pharmacokinetic profiles are determined by measuring drug concentrations in plasma over time.
-
Pharmacodynamic effects are assessed through:
-
Liver Biopsy: To measure changes in HSD17B13 mRNA and protein levels.
-
Non-invasive Imaging: Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) to quantify changes in liver fat and Transient Elastography (FibroScan) to measure changes in liver stiffness.
-
-
-
Endpoints: Safety and tolerability, pharmacokinetic parameters, and percentage reduction in HSD17B13 expression, liver fat, and liver stiffness.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving HSD17B13 and a general workflow for the preclinical evaluation of HSD17B13 inhibitors.
Caption: HSD17B13 Signaling Pathway in Hepatic Steatosis.
Caption: Preclinical to Clinical Workflow for HSD17B13 Inhibitors.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of hepatic steatosis and its progression to more severe liver diseases. Both small molecule inhibitors and RNAi therapeutics have shown potential in preclinical and early clinical studies to reduce liver fat, inflammation, and markers of liver injury. While the absence of public information on a specific molecule named "this compound" prevents a direct analysis, the broader field of HSD17B13 inhibition is rapidly advancing.
Future research will need to fully elucidate the enzymatic function of HSD17B13 and its precise role in lipid metabolism. The long-term safety and efficacy of HSD17B13 inhibitors in larger patient populations will be critical to their successful development. Continued investigation into this target holds the potential to deliver a novel class of therapeutics for the millions of individuals affected by NAFLD and NASH.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enanta.com [enanta.com]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. opnme.com [opnme.com]
- 9. arrowheadpharma.com [arrowheadpharma.com]
- 10. Arrowhead Presents Additional Clinical Data on Investigational ARO-HSD Treatment at AASLD Liver Meeting | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
- 11. Arrowhead’s RO-HSD PTSR rises by five points in NASH [clinicaltrialsarena.com]
- 12. businesswire.com [businesswire.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
The Role of HSD17B13 Inhibition in Liver Fibrosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective effect. This technical guide provides a detailed overview of the impact of HSD17B13 inhibition on liver fibrosis pathways, summarizing key preclinical findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms. While this document focuses on the general principles of HSD17B13 inhibition, it is important to note that specific data for a compound designated "Hsd17B13-IN-47" is not publicly available at this time. The information presented herein is based on published data for other HSD17B13 inhibitors and genetic studies.
The Rationale for Targeting HSD17B13 in Liver Fibrosis
Genome-wide association studies (GWAS) have been instrumental in identifying HSD17B13 as a key player in the progression of chronic liver diseases. A splice variant (rs72613567:TA) in the HSD17B13 gene, which leads to a loss of function, has been robustly associated with a decreased risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[1][2] This protective effect appears to be independent of the degree of liver steatosis, suggesting that HSD17B13's primary role in disease progression lies in pathways related to inflammation and fibrosis.[2][3]
HSD17B13 is upregulated in the livers of patients with nonalcoholic fatty liver disease (NAFLD).[1][4] Preclinical studies involving the overexpression of HSD17B13 in mouse livers have demonstrated an increase in lipid accumulation, further implicating its role in liver pathology.[5] The inhibition of HSD17B13 is therefore hypothesized to mitigate the progression of liver disease by disrupting these pathological processes.[1]
The Impact of HSD17B13 Inhibition on Fibrotic Pathways
Pharmacological inhibition of HSD17B13 has been shown to be hepatoprotective in various preclinical models of liver injury.[6] The primary mechanism appears to be a reduction in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for the deposition of extracellular matrix and the development of fibrosis.
Key Signaling Pathways Modulated by HSD17B13 Inhibition
While the precise molecular mechanisms are still under investigation, several key pathways have been implicated in the anti-fibrotic effects of HSD17B13 inhibition:
-
Reduction of Pro-fibrotic Mediators: Studies with small molecule inhibitors have demonstrated a decrease in key markers of fibrosis. For instance, the inhibitor INI-678 was shown to reduce α-smooth muscle actin (α-SMA) and collagen type 1 in a 3D liver-on-a-chip model.[4][7] Similarly, other inhibitors have been shown to reduce TGF-β1-induced collagen 1A1 (COL1A1) mRNA.[8]
-
Alteration of Bioactive Lipid Profiles: HSD17B13 is known to metabolize various lipid species, including steroids and leukotrienes.[9][10] Its inhibition leads to changes in the hepatic lipidome, which may contribute to a less inflammatory and fibrogenic environment.[6] Specifically, inhibition has been linked to alterations in sphingolipids.[6]
-
Inhibition of Pyrimidine Catabolism: Recent evidence suggests a novel mechanism whereby HSD17B13 inhibition protects against liver fibrosis through the inhibition of pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD).[11] Pharmacological inhibition of DPYD phenocopies the protective effects of HSD17B13 loss-of-function.[11]
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize publicly available quantitative data for several HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Biochemical | Estradiol | 45 | [5] |
| INI-678 | Biochemical | Multiple Substrates | Low nM | [7] |
| EP-036332 | Biochemical | Leukotriene B4 | N/A | [6] |
Table 2: In Vitro Anti-fibrotic Activity of HSD17B13 Inhibitors
| Compound | Model System | Endpoint | Reduction vs. Control | Reference |
| INI-678 | 3D Liver-on-a-chip | α-SMA | 35.4% | [7] |
| INI-678 | 3D Liver-on-a-chip | Collagen Type 1 | 42.5% | [7] |
| Compounds 348 & 812 | H441 cells | TGF-β1-induced COL1A1 mRNA | Dose-dependent | [8] |
Experimental Protocols
This section details common methodologies used to assess the efficacy of HSD17B13 inhibitors.
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit HSD17B13 enzymatic activity.
Methodology:
-
Enzyme Source: Purified, recombinantly expressed human HSD17B13 protein.[6][12]
-
Substrate: Common substrates include β-estradiol or leukotriene B4.[6][9]
-
Cofactor: NAD+ is required for the enzymatic reaction.[9][13]
-
Detection: The conversion of NAD+ to NADH is monitored, often using a bioluminescent assay such as the NAD(P)H-Glo™ assay.[13]
-
Procedure: The assay is typically performed in a multi-well plate format. The test compound at various concentrations is incubated with the enzyme, substrate, and cofactor. The resulting luminescent signal, which is proportional to NADH production, is measured.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.
Cellular Assays for Anti-fibrotic Activity
Objective: To evaluate the effect of HSD17B13 inhibitors on fibrotic markers in a cellular context.
Methodology:
-
Cell Models:
-
3D Liver-on-a-chip: This model incorporates multiple human liver cell types, including hepatocytes, Kupffer cells, and stellate cells, to better mimic the in vivo environment.[7][14]
-
Hepatocyte-stellate cell co-cultures: Primary human hepatocytes or hepatocyte-like cell lines are co-cultured with hepatic stellate cells (e.g., LX-2).
-
High-expressing cell lines: Cell lines engineered to overexpress HSD17B13 (e.g., H441 cells) can be used to study target-specific effects.[8]
-
-
Induction of Fibrosis: Fibrosis can be induced by treating the cells with pro-fibrotic stimuli such as transforming growth factor-beta 1 (TGF-β1) or by culturing them in a high-fat medium.[7][8]
-
Treatment: Cells are treated with the HSD17B13 inhibitor at various concentrations.
-
Endpoint Analysis:
-
Gene Expression: Changes in the mRNA levels of fibrotic markers (e.g., COL1A1, ACTA2 (α-SMA), TIMP1) are quantified using quantitative real-time PCR (qRT-PCR).
-
Protein Expression: Changes in the protein levels of fibrotic markers are assessed by Western blotting or immunofluorescence staining.
-
In Vivo Models of Liver Fibrosis
Objective: To assess the in vivo efficacy of HSD17B13 inhibitors in animal models of liver fibrosis.
Methodology:
-
Animal Models:
-
Drug Administration: The HSD17B13 inhibitor (often as a prodrug for improved pharmacokinetics) is administered to the animals, typically via oral gavage.[6]
-
Efficacy Assessment:
-
Plasma Biomarkers: Levels of liver injury markers such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured.
-
Histopathology: Liver tissue is collected and stained (e.g., with Sirius Red for collagen) to assess the degree of fibrosis.
-
Gene and Protein Expression: Markers of inflammation and fibrosis are measured in liver tissue.
-
Lipidomics: Changes in the liver lipid profile are analyzed to understand the metabolic effects of the inhibitor.[6]
-
Visualizing the Pathways and Workflows
Signaling Pathway of HSD17B13 in Liver Fibrosis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. businesswire.com [businesswire.com]
- 8. drughunter.com [drughunter.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uniprot.org [uniprot.org]
- 11. pnas.org [pnas.org]
- 12. origene.com [origene.com]
- 13. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 14. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting - BioSpace [biospace.com]
A Technical Guide to HSD17B13: A Promising Therapeutic Target in Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific in vitro studies for a compound designated "Hsd17B13-IN-47." The following guide provides a comprehensive overview of the target protein, Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), based on existing research. This information is intended to serve as a foundational resource for research and development efforts targeting this enzyme.
Introduction to HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a recently identified enzyme that has garnered significant attention as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2][3] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][4][5] Compelling human genetic evidence has shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[2][5][6] These findings have spurred the development of therapeutic strategies aimed at inhibiting HSD17B13 activity.[7][8]
Core Characteristics of the HSD17B13 Protein
The following table summarizes the key features of the HSD17B13 protein based on current literature.
| Feature | Description | References |
| Gene | HSD17B13 | [9] |
| Protein Family | 17-beta-hydroxysteroid dehydrogenase superfamily | [4][10] |
| Primary Location | Liver (hepatocytes) | [1][2] |
| Subcellular Localization | Lipid droplets | [1][2][8] |
| Enzymatic Activity | Retinol dehydrogenase (RDH) activity; catalyzes the conversion of retinol to retinaldehyde. | [2][11] |
| Proposed Substrates | Steroids, proinflammatory lipid mediators, and retinol. | [2][5] |
| Role in Disease | Upregulated in NAFLD and promotes lipid accumulation in the liver. Loss-of-function variants are protective against NAFLD progression. | [4][5][10] |
| Therapeutic Potential | Inhibition of HSD17B13 is a potential strategy to treat NAFLD/NASH and other chronic liver diseases. | [7][8] |
Enzymatic Function and Proposed Substrates
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily.[1] In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[2][11] This enzymatic activity is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[11][12] While retinol is a confirmed in vitro substrate, it is plausible that HSD17B13 may act on other substrates in vivo, including various steroids and bioactive lipids.[11][13] The precise physiological substrates and the full extent of its enzymatic functions are areas of ongoing investigation.
Role of HSD17B13 in the Pathogenesis of NAFLD/NASH
The expression of HSD17B13 is significantly increased in the livers of patients with NAFLD.[4][10] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in hepatic steatosis.[2] The proposed mechanism involves HSD17B13-mediated alterations in lipid metabolism on the surface of lipid droplets. One hypothesis suggests that HSD17B13 expression is induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[1]
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 in the progression of NAFLD.
Caption: Proposed role of HSD17B13 in NAFLD pathogenesis.
Therapeutic Rationale for HSD17B13 Inhibition
The strongest evidence supporting HSD17B13 as a therapeutic target comes from human genetic studies. Multiple single nucleotide polymorphisms (SNPs) in the HSD17B13 gene that result in a loss of enzymatic function have been shown to be protective against the development and progression of chronic liver diseases.
The table below summarizes key protective genetic variants of HSD17B13.
| Genetic Variant | Effect on Protein | Associated Protection | References |
| rs72613567:TA | Splice variant leading to a truncated, unstable protein with decreased enzymatic activity. | Reduced risk of NAFLD, NASH, alcoholic liver disease, and hepatocellular carcinoma. | [2][5][6] |
| rs62305723 (p.P260S) | Missense variant conferring partial loss of function. | Decreased severity of NAFLD. | [1][3] |
| rs143404524 | Results in a truncated protein with loss of enzymatic activity. | Protection against liver injury. | [4] |
These genetic findings provide a strong rationale that inhibiting the enzymatic activity of HSD17B13 could mimic the protective effects of these naturally occurring variants and offer a therapeutic benefit to patients with liver disease.
Therapeutic Strategies Targeting HSD17B13
The validation of HSD17B13 as a therapeutic target has led to the development of several inhibitory modalities.
-
RNA interference (RNAi): This approach aims to reduce the expression of the HSD17B13 gene, thereby lowering the levels of the HSD17B13 protein. ALN-HSD is an investigational RNAi therapeutic that has been evaluated in clinical trials.[8]
-
Small Molecule Inhibitors: The development of orally available small molecules that directly inhibit the enzymatic activity of HSD17B13 is another promising strategy. INI-822 is a small molecule inhibitor of HSD17B13 that has entered Phase I clinical studies.[8] A recent patent application also describes a series of novel HSD17B13 inhibitors.[7]
Generalized In Vitro Workflow for HSD17B13 Inhibitor Evaluation
While specific protocols for "this compound" are unavailable, a general workflow for the in vitro evaluation of HSD17B13 inhibitors can be outlined. This would typically involve a series of assays to determine potency, selectivity, and mechanism of action.
Below is a diagram representing a generalized experimental workflow for screening and characterizing HSD17B13 inhibitors.
Caption: Generalized workflow for in vitro HSD17B13 inhibitor evaluation.
Experimental Protocols: Key Methodological Considerations
Detailed protocols would be specific to the inhibitor and the laboratory. However, key experiments would likely include:
-
HSD17B13 Enzyme Inhibition Assay: A biochemical assay to measure the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.[7] This could be a fluorescence-based assay monitoring the conversion of retinol to retinaldehyde or the production of NADH.
-
Cell-Based Lipid Accumulation Assay: Utilizing a human hepatocyte cell line (e.g., HepG2 or Huh7), this assay would assess the effect of the inhibitor on lipid droplet formation, often induced by treatment with fatty acids. Lipid accumulation can be quantified using fluorescent dyes like Nile Red or Bodipy.
-
Selectivity Assays: To ensure the inhibitor is specific for HSD17B13, its activity would be tested against other related enzymes, particularly other members of the 17-beta-hydroxysteroid dehydrogenase family.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or other biophysical methods could be employed to confirm that the inhibitor binds to HSD17B13 within a cellular context.
Conclusion
HSD17B13 has emerged as a high-conviction therapeutic target for NAFLD and other chronic liver diseases, strongly validated by human genetics. The development of inhibitors targeting HSD17B13 is a promising area of research. While specific data on "this compound" is not publicly available, the wealth of information on the biology and genetic validation of HSD17B13 provides a solid foundation for the discovery and development of novel therapeutics. Future in vitro studies will be critical in identifying and characterizing potent and selective inhibitors for clinical development.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 9. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Hsd17B13-IN-47 Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of Hsd17B13-IN-47 against human 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Introduction
Human HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[3][4] HSD17B13 exhibits retinol dehydrogenase (RDH) activity, converting retinol to retinal.[1] This enzymatic activity is dependent on its localization to lipid droplets and the binding of a cofactor, NAD+.[1] The development of potent and specific inhibitors of HSD17B13 is a key focus in drug discovery efforts for liver disease. This protocol outlines a robust method to screen and characterize such inhibitors, specifically this compound.
Principle of the Assay
The enzymatic activity of HSD17B13 can be determined by monitoring the production of NADH, which is generated during the oxidation of a substrate like retinol or β-estradiol. The increase in NADH can be measured spectrophotometrically by the increase in absorbance at 340 nm or through a coupled luminescent or fluorescent reporter system. This protocol will focus on a fluorescence-based detection of NADH for enhanced sensitivity. The inhibitor, this compound, is expected to reduce the rate of NADH production in a concentration-dependent manner.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human HSD17B13 | OriGene Technologies | TP313132 or similar |
| This compound | Custom Synthesis or Commercial | N/A |
| Retinol (Substrate) | Sigma-Aldrich | R7632 |
| NAD+ (Cofactor) | Sigma-Aldrich | N7004 |
| Resazurin | Sigma-Aldrich | R7017 |
| Diaphorase | Sigma-Aldrich | D5540 |
| Tris-HCl | Thermo Fisher Scientific | 15567027 |
| NaCl | Thermo Fisher Scientific | AM9760G |
| Tween-20 | Sigma-Aldrich | P9416 |
| DMSO | Sigma-Aldrich | D8418 |
| 384-well black, flat-bottom plates | Corning | 3571 |
| Plate reader with fluorescence capability | Molecular Devices or similar | N/A |
Experimental Protocol
1. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20.
-
HSD17B13 Enzyme Stock: Reconstitute recombinant human HSD17B13 in the assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C.
-
This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Retinol Substrate Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
NAD+ Stock: Prepare a 10 mM stock solution in nuclease-free water.
-
Detection Reagent: Prepare a fresh solution containing 100 µM Resazurin and 10 U/mL Diaphorase in the assay buffer.
2. Assay Procedure
-
Compound Plating:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Add 1 µL of each inhibitor concentration to the wells of a 384-well plate.
-
For positive control (no inhibition), add 1 µL of DMSO.
-
For negative control (no enzyme), add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Dilute the HSD17B13 enzyme stock to a working concentration of 2X (e.g., 10 µg/mL) in the assay buffer.
-
Add 25 µL of the diluted enzyme to all wells except the negative control wells.
-
Add 25 µL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 2X substrate/cofactor mix by diluting Retinol and NAD+ stocks in the assay buffer to final concentrations of 150 µM and 1 mM, respectively.[3]
-
Add 25 µL of the substrate/cofactor mix to all wells to start the enzymatic reaction. The final volume in each well will be 51 µL.
-
-
Kinetic Reading:
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm) every minute for 30-60 minutes.
-
3. Data Analysis
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Data Presentation
Table 1: Example IC50 Data for this compound
| Inhibitor | Target | Assay Format | Substrate | Substrate Conc. (µM) | IC50 (nM) |
| This compound | HSD17B13 | Fluorescence | Retinol | 75 | Example: 150 |
| Control Inhibitor | HSD17B13 | Fluorescence | Retinol | 75 | Example: 50 |
Experimental Workflow Diagram
Caption: Workflow for the this compound enzymatic inhibition assay.
Signaling Pathway Diagram
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. origene.com [origene.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HSD17B13 Inhibitors in In Vivo Mouse Models
A Note on Hsd17B13-IN-47: As of late 2025, specific in vivo dosage and protocol information for a compound designated "this compound" is not publicly available. The following application notes and protocols are based on published data for other HSD17B13 inhibiting agents, such as antisense oligonucleotides (ASOs), and serve as a comprehensive guide for researchers developing in vivo studies with novel HSD17B13 inhibitors.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3][4] This makes HSD17B13 a promising therapeutic target for these conditions. This document provides detailed protocols and data presentation guidelines for the in vivo evaluation of HSD17B13 inhibitors in mouse models of liver disease.
Signaling Pathway and Mechanism of Action
HSD17B13 is understood to play a role in hepatic lipid metabolism and inflammation.[5] Its overexpression is associated with increased lipid droplet size and number in hepatocytes.[1] Inhibition of HSD17B13 is expected to ameliorate liver steatosis and inflammation. The enzyme is involved in pathways concerning steroid hormones, pro-inflammatory lipid mediators, and retinol.[1] Recent research also suggests a role for HSD17B13 in activating the PAF/STAT3 signaling pathway, which promotes leukocyte adhesion in chronic liver inflammation.[6]
Preclinical In Vivo Data for HSD17B13 Inhibition
While specific data for "this compound" is unavailable, studies on HSD17B13 knockdown using antisense oligonucleotides (ASOs) in mouse models of NASH provide valuable insights into the expected in vivo effects of HSD17B13 inhibition.
| Model | Agent | Dose | Route of Administration | Frequency | Key Findings | Reference |
| CDAHFD-induced NASH mice | Hsd17b13 ASO | 15, 30, 50 mg/kg | Subcutaneous | Twice weekly | Dose-dependent reduction in hepatic Hsd17b13 mRNA. Significant reduction in hepatic steatosis. No significant effect on liver fibrosis. | [7] |
| High-fat diet-induced obese mice | Hsd17b13 shRNA (AAV8-mediated) | 1x10¹² PFU/mL | Intravenous | Single dose | Reduced serum ALT and triglycerides. Improved hepatocyte steatosis and fibrosis. | [5] |
Experimental Protocols
In Vivo Mouse Model for NASH
A common model to induce NASH is the choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
CDAHFD (e.g., from Research Diets, Inc.)
-
Standard chow
-
Hsd17B13 inhibitor (e.g., this compound)
-
Vehicle control
-
Sterile saline or appropriate vehicle for injection
-
Gavage needles (for oral administration) or insulin syringes (for subcutaneous/intraperitoneal injection)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes
-
Formalin and Optimal Cutting Temperature (OCT) compound for tissue preservation
Protocol:
-
Acclimatization: Acclimatize mice for at least one week upon arrival, with ad libitum access to standard chow and water.
-
NASH Induction: Switch mice to a CDAHFD for a period of 6-12 weeks to induce steatohepatitis and fibrosis. A control group should remain on standard chow.
-
Dosing:
-
Randomly assign mice on CDAHFD to either a vehicle control group or treatment groups receiving different doses of the Hsd17B13 inhibitor.
-
Prepare the inhibitor in a suitable vehicle. The route of administration (e.g., oral gavage, subcutaneous, or intraperitoneal injection) will depend on the compound's properties.
-
Administer the inhibitor at a predetermined frequency (e.g., daily, twice weekly).
-
-
Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.
-
Terminal Procedures:
-
At the end of the treatment period, fast the mice overnight.
-
Anesthetize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol).
-
Perfuse the liver with saline.
-
Excise the liver, weigh it, and section it for histology (H&E, Sirius Red staining), gene expression analysis (qRT-PCR), and protein analysis (Western blot).
-
Quantitative Real-Time PCR (qRT-PCR) for Hsd17b13 Expression
Protocol:
-
RNA Extraction: Extract total RNA from frozen liver tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for mouse Hsd17b13 and a housekeeping gene (e.g., Gapdh, Actb).
-
Mouse Hsd17b13 Forward Primer: 5'-GCGTCATCATCTACTCCTACC-3' (example sequence, validation required)
-
Mouse Hsd17b13 Reverse Primer: (Sequence to be designed and validated)
-
-
Data Analysis: Calculate the relative expression of Hsd17b13 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control group.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for NAFLD and NASH. The protocols and guidelines provided here offer a framework for the in vivo evaluation of novel HSD17B13 inhibitors like this compound. Careful experimental design, including appropriate animal models and endpoints, is crucial for determining the therapeutic potential of these compounds.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of small molecule inhibitors against HSD17B13 is a key focus for pharmaceutical research.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of HSD17B13 inhibitors. While the initial request specified Hsd17B13-IN-47, publicly available detailed quantitative data and protocols are more extensive for the well-characterized chemical probe, BI-3231. Therefore, BI-3231 will be used as the primary example inhibitor in this document. These protocols are designed to be adaptable for other compounds and research settings.
HSD17B13 Signaling Pathway and Therapeutic Rationale
HSD17B13 is involved in hepatic lipid metabolism. Its expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor in lipogenesis. This creates a positive feedback loop that can contribute to lipid accumulation in hepatocytes. By inhibiting HSD17B13, the aim is to disrupt this pathological process and mitigate the progression of liver disease.
Caption: HSD17B13 signaling in hepatocytes and the point of inhibition.
Quantitative Data for HSD17B13 Inhibitors
The following tables summarize the in vitro potency of the HSD17B13 inhibitor BI-3231 and a related initial hit compound from a high-throughput screen.
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 0.003 µM | 0.001 µM | [1][5] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 0.005 µM | 0.002 µM | [1][5] | |
| Human HSD17B13 | Cellular | - | 0.025 µM | - | [5] | |
| Screening Hit 1 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 µM | - | [1] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 2.0 µM | - | [1] | |
| Human HSD17B13 | Cellular | - | 1.9 µM | - | [1] |
Note: IC50 and Ki values are geometric means from multiple independent measurements.[5]
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The general workflow for identifying HSD17B13 inhibitors involves a primary screen of a large compound library, followed by confirmation and counter-screens to eliminate false positives, and finally, dose-response studies to determine the potency of the confirmed hits.
Caption: A typical high-throughput screening workflow for HSD17B13 inhibitors.
Protocol 1: Biochemical High-Throughput Screening Assay for HSD17B13
This protocol describes a biochemical assay to measure the activity of recombinant HSD17B13 by detecting the production of NADH. This assay is suitable for high-throughput screening.
Principle:
HSD17B13 catalyzes the oxidation of a substrate (e.g., estradiol) to its corresponding ketone, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent (e.g., NAD/NADH-Glo™ Assay).
Materials:
-
Recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3]
-
Test compounds (e.g., this compound or BI-3231) dissolved in DMSO
-
NAD/NADH-Glo™ Assay Kit (Promega or similar)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound dilution into the wells of a 384-well plate.
-
For control wells, dispense DMSO only (negative control) or a known inhibitor (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of the HSD17B13 enzyme in assay buffer. The final concentration of the enzyme in the assay should be optimized, typically in the range of 50-100 nM.[3]
-
Prepare a master mix of the substrate (estradiol) and cofactor (NAD+) in assay buffer. The final concentrations should be at or near the Km for each, for example, 10-50 µM for estradiol and a similar range for NAD+.[3]
-
-
Assay Reaction:
-
Dispense the enzyme master mix into all wells of the compound plate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/cofactor master mix to all wells.
-
Incubate the reaction at room temperature for 60-120 minutes.
-
-
Detection:
-
Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add an equal volume of the detection reagent to each well of the assay plate.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based HSD17B13 Activity Assay
This protocol describes a method to assess the activity of HSD17B13 inhibitors in a cellular context using transiently transfected HEK293 cells.
Principle:
HEK293 cells are transfected with a plasmid expressing HSD17B13. The cells are then treated with a known substrate of HSD17B13, such as retinol. The enzymatic activity is determined by measuring the conversion of the substrate to its product (retinaldehyde) using HPLC or mass spectrometry. The effect of an inhibitor is measured by a decrease in product formation.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding human HSD17B13
-
Transfection reagent (e.g., Lipofectamine)
-
All-trans-retinol (substrate)
-
Test compounds (e.g., BI-3231) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer
-
HPLC system or RapidFire Mass Spectrometry system for analysis
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
One day after seeding, transfect the cells with the HSD17B13 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor or DMSO as a vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Substrate Addition and Incubation:
-
Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.
-
Incubate the cells for 6-8 hours at 37°C in a CO2 incubator.
-
-
Sample Preparation and Analysis:
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cells and medium using a suitable solvent extraction method (e.g., with ethanol and hexane).
-
Analyze the levels of retinol and retinaldehyde in the extracts by HPLC or RapidFire Mass Spectrometry.
-
-
Data Analysis:
-
Quantify the amount of retinaldehyde produced in each sample.
-
Normalize the product formation to the total protein concentration in the cell lysate.
-
Calculate the percent inhibition of HSD17B13 activity for each inhibitor concentration compared to the vehicle control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening and characterization of HSD17B13 inhibitors. The biochemical assay is robust and suitable for primary screening of large compound libraries, while the cell-based assay allows for the evaluation of inhibitor potency in a more physiologically relevant context. The use of well-characterized chemical probes like BI-3231 is crucial for validating these assays and for furthering our understanding of the therapeutic potential of HSD17B13 inhibition in chronic liver diseases.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preclinical Administration of HSD17B13 Inhibitors
Disclaimer: No specific preclinical data for a compound designated "Hsd17B13-IN-47" is publicly available. The following application notes and protocols are a representative guide for the preclinical evaluation of small molecule inhibitors targeting 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) based on existing research into the role of HSD17B13 in liver disease.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[4][5][6] These findings have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. The development of small molecule inhibitors targeting HSD17B13 is an active area of research.
These application notes provide a framework for the in vivo administration and evaluation of HSD17B13 inhibitors in preclinical animal models of NAFLD/NASH.
Preclinical Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of an HSD17B13 inhibitor. Mouse models are commonly used due to their genetic tractability and the ability to induce liver pathology that mimics human NAFLD/NASH.
Commonly Used Mouse Models:
-
High-Fat Diet (HFD)-Induced Obesity and Steatosis: C57BL/6 mice fed a diet high in fat (e.g., 60% kcal from fat) for an extended period (12-24 weeks) develop obesity, insulin resistance, and hepatic steatosis. This model is suitable for studying the early stages of NAFLD.[2]
-
Western Diet (WD)-Induced NASH: A diet high in fat and sucrose/fructose, often supplemented with cholesterol, can induce a more severe phenotype in mice, including steatosis, inflammation, and fibrosis, which are hallmarks of NASH.
-
Carbon Tetrachloride (CCl4)-Induced Fibrosis: While not a primary NAFLD model, CCl4 administration can be used to induce liver fibrosis. This model could be employed to assess the anti-fibrotic potential of HSD17B13 inhibition.
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from a preclinical study evaluating a novel HSD17B13 inhibitor.
Table 1: Pharmacokinetic Profile of a Hypothetical HSD17B13 Inhibitor in C57BL/6 Mice
| Parameter | Unit | Value (Oral Administration, 10 mg/kg) | Value (Intravenous Administration, 2 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 2500 |
| Tmax (Time to Cmax) | hours | 1.5 | 0.25 |
| AUC (Area Under the Curve) | ng*h/mL | 9000 | 5000 |
| Bioavailability (%) | % | 72 | N/A |
| Half-life (t½) | hours | 4.5 | 3.8 |
Table 2: Efficacy of a Hypothetical HSD17B13 Inhibitor in a High-Fat Diet Mouse Model of NAFLD (12-week treatment)
| Parameter | Unit | Vehicle Control (HFD) | HSD17B13 Inhibitor (10 mg/kg/day, HFD) | Lean Control (Chow) |
| Body Weight Gain | g | 20.5 ± 2.1 | 18.9 ± 1.9 | 8.2 ± 1.0 |
| Liver Weight | g | 2.1 ± 0.3 | 1.6 ± 0.2 | 1.1 ± 0.1 |
| Serum ALT (Alanine Aminotransferase) | U/L | 120 ± 15 | 75 ± 10 | 40 ± 5 |
| Serum AST (Aspartate Aminotransferase) | U/L | 150 ± 20 | 90 ± 12 | 55 ± 8 |
| Hepatic Triglycerides | mg/g liver | 150 ± 25 | 95 ± 15 | 30 ± 7 |
| NAFLD Activity Score (NAS) | - | 5.8 ± 0.7 | 3.5 ± 0.5* | 0.5 ± 0.2 |
| Fibrosis Stage | - | 1.2 ± 0.4 | 0.8 ± 0.3 | 0 |
*p < 0.05 compared to Vehicle Control (HFD). Data are presented as mean ± standard deviation.
Experimental Protocols
General Workflow for Efficacy Study
Caption: General experimental workflow for evaluating an HSD17B13 inhibitor.
Detailed Protocol for HFD-Induced NAFLD Model
-
Animals: Male C57BL/6J mice, 8 weeks of age at the start of the study.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period upon arrival.
-
Diet Induction:
-
Lean Control Group: Feed a standard chow diet.
-
NAFLD Groups: Feed a high-fat diet (e.g., D12492, 60% kcal from fat) for 8 weeks to induce obesity and hepatic steatosis.
-
-
Compound Formulation:
-
Prepare the HSD17B13 inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
The formulation should be prepared fresh daily or as stability data permits.
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1 (Lean Control): Chow diet + Vehicle.
-
Group 2 (HFD Control): High-Fat Diet + Vehicle.
-
Group 3 (HFD Treatment): High-Fat Diet + HSD17B13 Inhibitor (e.g., 10 mg/kg).
-
-
Administration:
-
Administer the inhibitor or vehicle daily via oral gavage.
-
The dosing volume should be consistent (e.g., 10 mL/kg).
-
Treatment duration: 12 weeks.
-
-
In-life Monitoring:
-
Record body weight weekly.
-
Monitor food consumption.
-
Observe animals for any signs of toxicity.
-
-
Terminal Procedures:
-
At the end of the treatment period, fast mice for 4-6 hours.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, triglycerides, cholesterol).
-
Euthanize mice and harvest the liver. Weigh the liver and section it for histology (formalin-fixed) and biochemical analysis (snap-frozen in liquid nitrogen).
-
-
Endpoint Analysis:
-
Biochemical: Measure serum ALT and AST levels. Quantify hepatic triglyceride content.
-
Histology: Stain formalin-fixed, paraffin-embedded liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score). Use Sirius Red staining to evaluate fibrosis.
-
Proposed Signaling Pathway
The exact mechanism of HSD17B13 in NAFLD is still under investigation, but it is known to be a lipid droplet-associated protein. Inhibition of HSD17B13 is hypothesized to alter lipid metabolism and reduce lipotoxicity.
Caption: Proposed role of HSD17B13 in NAFLD and the point of intervention.
References
- 1. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Application Notes: Immunohistochemical Staining for HSD17B13 in Liver Sections
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific protein associated with lipid droplets (LDs) within hepatocytes.[1][2] Emerging research has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[2] Studies have shown that the expression of HSD17B13 is significantly increased in the livers of patients with NAFLD.[3][4][5] Conversely, loss-of-function genetic variants in HSD17B13 are associated with a reduced risk of progression from simple steatosis to more severe liver damage, including fibrosis and hepatocellular carcinoma (HCC).[1][6]
Given its specific localization to hepatocytes and its role in liver pathology, immunohistochemistry (IHC) is an invaluable technique for studying HSD17B13.[2][3][7] IHC allows for the visualization of HSD17B13 protein expression within the morphological context of the liver tissue, providing insights into its subcellular localization and correlation with histopathological features. These application notes provide a detailed protocol for the IHC staining of HSD17B13 in formalin-fixed, paraffin-embedded (FFPE) human liver sections, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Antibody and Staining Summary
Successful immunohistochemistry is dependent on the optimization of antibody concentrations and antigen retrieval methods. Below is a summary of conditions reported in manufacturer datasheets for commercially available HSD17B13 antibodies.
Table 1: Recommended Antibody Conditions for HSD17B13 IHC
| Antibody/Provider | Catalog Number | Recommended Dilution | Antigen Retrieval Method | Reference |
| Boster Biological Technology | A15134 | 1:100 | High-pressure heating, 10 mM Citrate Buffer (pH 6.0) | [8] |
| Thermo Fisher Scientific | PA5-25633 | 1:500 | Heat-mediated, EDTA Buffer (pH 9.0) | [9] |
| Novus Biologicals | NBP1-90669 | Not Specified | Heat-induced, Citrate or Tris-EDTA Buffer | [10][11] |
| Human Protein Atlas | HPA029125 | Not Specified | Heat-induced, Buffer pH optimization recommended | [12] |
Quantitative Data Analysis
The expression of HSD17B13 in liver tissue can be semi-quantitatively assessed using a scoring system, such as the H-Score. This method considers both the intensity of the staining and the percentage of positively stained cells.
Table 2: H-Score Calculation for HSD17B13 Staining Quantification
| Staining Intensity | Intensity Score (I) | Percentage of Positive Cells (PI) | Calculation |
| No Staining | 0 | (Calculated) | (PI at intensity 0) x 0 |
| Weak | 1 | (Calculated) | (PI at intensity 1) x 1 |
| Moderate | 2 | (Calculated) | (PI at intensity 2) x 2 |
| Strong | 3 | (Calculated) | (PI at intensity 3) x 3 |
| Total H-Score | ∑ (PI x I) |
The final H-Score ranges from 0 to 300. This calculation is based on the methodology described by published studies.[3]
Visualizations
HSD17B13 Signaling and Regulation
HSD17B13 expression is regulated by nuclear receptors, and its activity can influence inflammatory pathways in the liver. The diagram below illustrates a known induction pathway and a consequential signaling cascade.
Caption: HSD17B13 induction via LXRα/SREBP-1c and its role in inflammatory signaling.
Experimental Protocols
Immunohistochemistry Workflow for HSD17B13
The following diagram outlines the key steps in the IHC protocol for HSD17B13 staining in FFPE liver tissue.
Caption: Standard experimental workflow for HSD17B13 immunohistochemistry.
Detailed Staining Protocol for HSD17B13 in FFPE Liver Sections
This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.
1. Materials and Reagents
-
FFPE human liver tissue sections (4-5 µm thick) on charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer:
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST) or Phosphate-Buffered Saline (PBS)
-
3% Hydrogen Peroxide solution
-
Blocking Buffer: 5% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-HSD17B13 polyclonal/monoclonal antibody (refer to Table 1)
-
Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent (e.g., Scott's Tap Water Substitute)
-
Mounting Medium (permanent)
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% ethanol: 1 change, 3 minutes.
-
Immerse slides in 70% ethanol: 1 change, 3 minutes.
-
Rinse slides thoroughly in running tap water, followed by dH₂O.
3. Antigen Retrieval This step is critical for unmasking epitopes in formalin-fixed tissue.[13]
-
Pre-heat a pressure cooker or water bath containing the chosen Antigen Retrieval Buffer to 95-100°C.
-
Place the slides in the pre-heated buffer.
-
Heat for 20 minutes. Do not allow the buffer to boil dry.
-
Remove the container from the heat source and allow it to cool at room temperature for 20-30 minutes with the slides remaining in the buffer.
-
Rinse slides with dH₂O, then with wash buffer (2 changes, 5 minutes each).
4. Staining Procedure
-
Peroxidase Block: Incubate slides with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer (2 changes, 5 minutes each).
-
Blocking: Apply Blocking Buffer to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody: Drain the blocking buffer (do not rinse). Dilute the anti-HSD17B13 primary antibody in wash buffer or a suitable antibody diluent to its optimal concentration (e.g., 1:100 to 1:500).[8][9] Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody: Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer (3 changes, 5 minutes each).
-
Detection: Prepare the DAB substrate solution immediately before use. Apply to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is observed under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water until the water runs clear.
-
Differentiation: Quickly dip slides in 0.5% acid-alcohol if necessary to remove excess stain.
-
Rinse in running tap water.
-
Bluing: Immerse slides in a bluing reagent or lukewarm tap water for 1-2 minutes until sections turn blue.
-
Rinse in tap water.
-
Dehydration: Dehydrate the sections through graded ethanol (70%, 95%, 100%) for 2 minutes each.
-
Clear in xylene (2 changes, 3 minutes each).
-
Mounting: Place a drop of permanent mounting medium onto the tissue and apply a coverslip, avoiding air bubbles.
-
Allow slides to dry before microscopic examination.
Expected Results
-
Positive Staining: A brown precipitate (DAB) indicating the presence of HSD17B13. Staining is expected to be primarily in the cytoplasm of hepatocytes, often with a granular pattern associated with lipid droplets.[10]
-
Negative Staining: Absence of brown precipitate in hepatocytes or in negative control tissues (e.g., tonsil).[10]
-
Counterstain: Cell nuclei should be stained blue by the hematoxylin.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-HSD17B13 Antibody (A15134) | Antibodies.com [antibodies.com]
- 9. HSD17B13 Polyclonal Antibody (PA5-25633) [thermofisher.com]
- 10. HSD17B13 Antibody - BSA Free (NBP1-90669): Novus Biologicals [novusbio.com]
- 11. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 12. Anti-HSD17B13 Human Protein Atlas Antibody [atlasantibodies.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Studying Retinol Metabolism in the Liver using Hsd17B13-IN-47
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Emerging evidence has identified HSD17B13 as a key player in hepatic lipid and retinol metabolism.[6][7] Specifically, HSD17B13 exhibits retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in the synthesis of retinoic acid, a potent regulator of gene expression.[6] Dysregulation of HSD17B13 activity is associated with the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][3][4] Genetic variants that result in a loss of HSD17B13 function are surprisingly protective against the progression of chronic liver diseases, suggesting that inhibition of HSD17B13 may be a promising therapeutic strategy.[6][8][9]
Hsd17B13-IN-47 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide a comprehensive guide for utilizing this compound as a chemical probe to investigate the role of HSD17B13 in retinol metabolism within the liver. The following protocols and data are intended to serve as a starting point for researchers to design and execute experiments aimed at elucidating the downstream effects of HSD17B13 inhibition.
Disclaimer: this compound is a hypothetical compound name used for illustrative purposes in these application notes. The experimental data presented is representative and based on the characteristics of known HSD17B13 inhibitors.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| HSD17B13 IC50 (Retinol as substrate) | 25 nM |
| HSD17B13 IC50 (Estradiol as substrate) | 30 nM |
| HSD17B11 IC50 | > 10,000 nM |
| Cellular HSD17B13 Inhibition (EC50) | 150 nM |
Table 2: Effect of this compound on Retinoid Levels in Primary Human Hepatocytes
| Treatment | Intracellular Retinol (pmol/mg protein) | Intracellular Retinaldehyde (pmol/mg protein) | Secreted Retinol (pmol/mL) |
| Vehicle (DMSO) | 15.2 ± 1.8 | 5.8 ± 0.7 | 8.9 ± 1.1 |
| This compound (1 µM) | 28.5 ± 3.1 | 1.2 ± 0.3 | 16.4 ± 2.0 |
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Retinol (substrate)
-
NAD+ (cofactor)
-
Assay Buffer (40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH detection kit (e.g., NAD-Glo™ Assay)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer).
-
Add 10 µL of a solution containing recombinant HSD17B13 (final concentration 50-100 nM) and NAD+ (final concentration 200 µM) in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 5 µL of retinol solution (final concentration 10-50 µM) in Assay Buffer.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and measure the amount of NADH produced according to the manufacturer's instructions for the NADH detection kit.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Retinoid Analysis in Hepatocytes
This protocol details the treatment of primary human hepatocytes with this compound and the subsequent analysis of intracellular and secreted retinoid levels.
Materials:
-
Primary human hepatocytes or HepG2 cells
-
Hepatocyte culture medium
-
This compound
-
Retinol
-
Vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Acetonitrile with 0.1% formic acid
-
Internal standards for retinoids (e.g., deuterated retinol)
-
LC-MS/MS system
Procedure:
-
Plate primary human hepatocytes or HepG2 cells in 6-well plates and allow them to adhere and recover.
-
Treat the cells with either vehicle (DMSO) or this compound at the desired concentration (e.g., 1 µM) for 1 hour.
-
Add retinol (e.g., 5 µM) to the culture medium and incubate for an additional 24 hours.
-
For secreted retinoids: Collect the culture medium, add an internal standard, and extract the retinoids using a suitable organic solvent (e.g., hexane).
-
For intracellular retinoids:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with a lysis buffer.
-
Collect the cell lysate and determine the protein concentration using a BCA assay.
-
Add an internal standard to the lysate and extract the retinoids with acetonitrile.
-
-
Analyze the extracted retinoid samples by LC-MS/MS to quantify the levels of retinol and retinaldehyde.
-
Normalize the intracellular retinoid levels to the total protein concentration of the cell lysate.
Visualization
Caption: HSD17B13 signaling pathway in retinol metabolism.
Caption: Experimental workflow for cellular retinoid analysis.
References
- 1. enanta.com [enanta.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of HSD17B13 in NAFLD | OriGene Technologies [sanbio.nl]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-47 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hsd17B13-IN-47. The information is designed to help identify and mitigate potential off-target effects, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and what is its primary function?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4][5] It is a member of the 17-beta-hydroxysteroid dehydrogenase family, which is involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, cholesterol, and bile acids.[6][7][8] HSD17B13's enzymatic activity includes the conversion of retinol to retinaldehyde and plays a role in hepatic lipid metabolism.[1][9]
Q2: Why is HSD17B13 a target for drug development?
A2: Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][8] This protective effect makes the inhibition of HSD17B13 a promising therapeutic strategy for these conditions.[1][2][3][10]
Q3: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
Q4: Are there known off-targets for this compound?
A4: As of the latest updates, a specific and comprehensive off-target profile for this compound has not been publicly disclosed. However, given that HSD17B13 is part of a large family of hydroxysteroid dehydrogenases, it is plausible that inhibitors could show cross-reactivity with other family members, such as HSD17B11, which shares high sequence similarity.[15] Researchers should empirically determine the selectivity profile of this compound in their experimental systems.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides steps to diagnose and mitigate them.
Issue 1: Unexpected Phenotype Observed
You are using this compound to study the role of HSD17B13 in a cellular model of NAFLD, but you observe a phenotype that is inconsistent with the known function of HSD17B13.
Possible Cause: The observed phenotype may be due to the inhibition of an off-target protein.
Troubleshooting Steps:
-
Validate On-Target Engagement: First, confirm that this compound is engaging with HSD17B13 in your cells at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Hypothesize Potential Off-Targets: Consider other HSD17B family members expressed in your cell line as potential off-targets. HSD17B11 is a likely candidate due to its structural similarity.[15]
-
Perform Orthogonal Experiments: Use a different tool to inhibit HSD17B13, such as siRNA or shRNA, to see if the same phenotype is produced. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: If you have a hypothesized off-target, you can perform a rescue experiment. For example, if you suspect HSD17B11 is the off-target, you can knock down HSD17B11 and see if treatment with this compound still produces the unexpected phenotype.
Issue 2: Inconsistent Results Across Different Cell Lines
The inhibitory effect of this compound on lipid accumulation varies significantly between two different liver cell lines.
Possible Cause: The expression levels of HSD17B13 or its off-targets may differ between the cell lines.
Troubleshooting Steps:
-
Profile Protein Expression: Use quantitative Western blotting or mass spectrometry to determine the relative expression levels of HSD17B13 and other potential off-targets (e.g., other HSD17B family members) in both cell lines.
-
Correlate Expression with Potency: Determine if there is a correlation between the expression level of HSD17B13 and the potency of this compound in each cell line. A higher level of the target protein may require a higher concentration of the inhibitor.
-
Consider Differential Metabolism: The cell lines may metabolize this compound at different rates, affecting its intracellular concentration and efficacy.
Data Presentation: Hypothetical Selectivity Profile of this compound
Since the specific selectivity data for this compound is not publicly available, the following table presents a hypothetical selectivity profile to illustrate how such data would be presented. This can serve as a template for researchers to build upon with their own experimental data.
| Target | IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 (On-Target) | 15 | 1x |
| HSD17B11 (Off-Target) | 350 | 23x |
| HSD17B4 (Off-Target) | >10,000 | >667x |
| HSD17B12 (Off-Target) | >10,000 | >667x |
Experimental Protocols
Protocol 1: Off-Target Profiling using a Broad Enzyme Panel
This protocol describes a general method for screening this compound against a panel of related enzymes to identify potential off-targets.
Objective: To determine the selectivity of this compound.
Materials:
-
This compound
-
Recombinant human HSD17B enzymes (e.g., HSD17B13, HSD17B11, HSD17B4, etc.)
-
Appropriate substrates and cofactors (e.g., estradiol, NAD+)
-
Assay buffer
-
384-well assay plates
-
Plate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO.
-
For each enzyme to be tested, add the enzyme, its substrate, and cofactor to the wells of a 384-well plate.
-
Add the diluted this compound to the wells. Include no-inhibitor and no-enzyme controls.
-
Incubate the plate at the optimal temperature for the enzymes.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence or absorbance) with a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the binding of this compound to its target (HSD17B13) in a cellular environment.
Objective: To validate target engagement of this compound in intact cells.
Materials:
-
This compound
-
Cell line expressing HSD17B13
-
Cell culture medium
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PBS and lysis buffer
-
PCR tubes
-
Thermal cycler
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SDS-PAGE and Western blot reagents
-
Anti-HSD17B13 antibody
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-HSD17B13 antibody.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: HSD17B13 signaling pathway in hepatic lipid metabolism.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 14. Small molecule inhibitors targeting the cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
Technical Support Center: Improving the Oral Bioavailability of Hsd17B13-IN-47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the oral administration of Hsd17B13-IN-47, a likely lipophilic and poorly water-soluble compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pre-clinical development of this compound.
Issue 1: Inconsistent results in in-vitro dissolution assays.
-
Question: We are observing high variability in the dissolution profiles of this compound. What could be the cause and how can we improve consistency?
-
Answer: High variability in dissolution is common for poorly soluble compounds (Biopharmaceutics Classification System - BCS Class II). The primary causes are often related to the solid-state properties of the drug substance and the experimental conditions.
-
Polymorphism: this compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a distinct solubility and dissolution rate.[1] Ensure you are using a consistent and well-characterized solid form for all experiments.
-
Particle Size: Inconsistent particle size distribution can lead to variable surface area and, consequently, variable dissolution. Consider particle size reduction techniques like micronization to achieve a more uniform and smaller particle size.[1]
-
Wetting: As a lipophilic compound, this compound may exhibit poor wettability in the aqueous dissolution medium, causing the powder to float or agglomerate. The inclusion of a small amount of surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) in the dissolution medium can improve wetting and consistency.
-
Issue 2: Low apparent permeability (Papp) in Caco-2 assays.
-
Question: Our Caco-2 permeability assay for this compound shows a low apparent permeability coefficient (Papp), suggesting poor absorption. How can we troubleshoot this?
-
Answer: A low Papp value in Caco-2 assays can stem from several factors.
-
Poor Solubility in Assay Buffer: The compound may be precipitating in the aqueous donor compartment, reducing the concentration gradient available for transport. Verify the solubility of this compound in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO, not exceeding 1%) or a solubilizing excipient in the donor solution. Be aware that high concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer.[2]
-
Active Efflux: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the compound back into the apical (lumenal) side.[2][3] To test this, run a bi-directional permeability assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[3] You can also perform the assay in the presence of known efflux inhibitors (e.g., verapamil for P-gp).[2]
-
Low Compound Recovery: Check the mass balance at the end of the experiment. Low recovery could indicate binding to the plasticware or metabolism by the Caco-2 cells. Using low-binding plates and including a metabolic stability assessment can help identify the cause.
-
Issue 3: High inter-animal variability in in-vivo pharmacokinetic (PK) studies.
-
Question: We are seeing significant variability in the plasma concentration-time profiles of this compound following oral administration in mice. What are the potential reasons and solutions?
-
Answer: High in-vivo variability is a hallmark of oral delivery of BCS Class II compounds.
-
Formulation-Dependent Absorption: The absorption of poorly soluble drugs is highly sensitive to the formulation. A simple suspension may lead to erratic absorption depending on factors like gastric emptying and intestinal motility in individual animals. Using a solubilization-enabling formulation, such as a lipid-based system (e.g., SMEDDS/SNEDDS), can significantly reduce variability by presenting the drug in a pre-dissolved state.[4][5]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can dramatically alter the absorption of lipophilic drugs. Food can stimulate bile secretion, which aids in the solubilization of lipids and lipophilic compounds.[6] Standardize the feeding state of your animals (e.g., fasted overnight) to reduce this source of variability.
-
First-Pass Metabolism: If this compound undergoes significant metabolism in the gut wall or liver, individual differences in enzyme activity can lead to variable systemic exposure. While difficult to control, characterizing the metabolic pathways is crucial for understanding this variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step to improve the oral bioavailability of a poorly soluble compound like this compound?
A1: The first step is thorough physicochemical characterization. Understanding the compound's solubility, lipophilicity (LogP), solid-state properties (crystallinity, polymorphism), and permeability is essential for selecting an appropriate formulation strategy. For a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance the dissolution rate and/or maintain the drug in a solubilized state in the gastrointestinal tract.[7]
Q2: What are the main formulation strategies to consider for a lipophilic BCS Class II inhibitor?
A2: Several advanced formulation strategies can significantly improve the oral bioavailability of BCS Class II drugs:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are formulations containing the drug dissolved in a mixture of lipids, surfactants, and co-solvents. They range from simple oil solutions to Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon gentle agitation in gastrointestinal fluids. This approach maintains the drug in a solubilized state, improving absorption and often utilizing lymphatic transport pathways, which can bypass first-pass metabolism in the liver.[4][5][6]
-
Nanotechnology-Based Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area for dissolution.[8][9]
-
Nanosuspensions: These are dispersions of pure drug nanocrystals stabilized by surfactants or polymers.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, offering controlled release and improved stability.[10][11]
-
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix.[7] This can lead to a significant increase in apparent solubility and dissolution rate.
Q3: What is the difference between SMEDDS and SNEDDS?
A3: Both are Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are lipid-based formulations that spontaneously form emulsions in the gut. The key difference is the size of the droplets they form:
-
SMEDDS form microemulsions with droplet sizes typically in the range of 100-250 nm.
-
SNEDDS form nanoemulsions with smaller droplet sizes, usually less than 100 nm.[4] The smaller droplet size of SNEDDS provides a larger interfacial surface area for drug absorption, which can lead to more efficient and consistent bioavailability enhancement.[5]
Q4: When should I consider an amorphous solid dispersion over a lipid-based formulation?
A4: The choice depends on the drug's properties. A lipid-based formulation is often a good starting point for highly lipophilic (high LogP) compounds that have good solubility in oils. Amorphous solid dispersions are particularly useful for compounds that have poor solubility in both aqueous and lipidic media but can form a stable amorphous state with a suitable polymer.
Data Presentation: Impact of Formulation on Pharmacokinetics
The following table provides illustrative data on how different formulation strategies could impact the pharmacokinetic parameters of a hypothetical BCS Class II compound like this compound after oral administration in rats.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (F%) |
| Aqueous Suspension | 10 | 150 ± 45 | 4.0 | 980 ± 350 | 5% |
| Micronized Suspension | 10 | 320 ± 90 | 2.0 | 2,560 ± 780 | 13% |
| Solid Dispersion | 10 | 850 ± 150 | 1.0 | 6,120 ± 1100 | 31% |
| SNEDDS | 10 | 1200 ± 210 | 0.5 | 9,300 ± 1500 | 47% |
| Intravenous (IV) | 2 | 2100 (at 5 min) | N/A | 3,950 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Hsd17B13 Signaling and Inhibition
Caption: Proposed mechanism of Hsd17B13 and its inhibition.
Experimental Workflow for Improving Oral Bioavailability
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 5. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pharmtech.com [pharmtech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
Hsd17B13-IN-47 stability issues in long-term experiments
Disclaimer: The following information is a general guide for researchers working with novel small molecule inhibitors targeting HSD17B13. As "Hsd17B13-IN-47" does not correspond to a publicly documented compound, this guide is based on established principles for drug development and troubleshooting common issues encountered with small molecule inhibitors in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For initial use, we recommend dissolving this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM). For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. A vendor of a similar compound, HSD17B13-IN-9, recommends storing stock solutions for up to 6 months at -80°C or 1 month at -20°C, protected from light.[1]
Q2: My this compound precipitated in the cell culture medium. What should I do?
A2: Precipitation in aqueous media is a common issue for hydrophobic small molecules. To address this, consider the following:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Pre-warming Medium: Pre-warm the culture medium to 37°C before adding the inhibitor.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium rather than adding the concentrated stock directly to the final culture volume.
-
Formulation Aids: For in vivo studies or persistent in vitro issues, consider formulating the compound with solubility-enhancing excipients, though this requires substantial optimization.
Q3: I am observing a decrease in the inhibitory effect of this compound over several days in my long-term cell culture experiment. What could be the cause?
A3: A decline in efficacy during long-term experiments can be due to several factors related to compound stability:
-
Metabolic Degradation: Hepatocytes, the primary cell type expressing HSD17B13, are metabolically active and can degrade the compound. For instance, the HSD17B13 inhibitor BI-3231 is known to undergo Phase II metabolism.[2][3]
-
Chemical Instability: The compound may be unstable in the culture medium at 37°C, undergoing hydrolysis or oxidation.
-
Adsorption: Small molecules can adsorb to the plastic surfaces of culture plates, reducing the effective concentration in the medium.
-
Media Changes: If not replenished, the compound concentration will decrease with each media change. It is crucial to add a fresh aliquot of the inhibitor with every medium replacement.
Q4: How can I test the stability of this compound in my specific experimental conditions?
A4: You can perform a stability study by incubating this compound in your cell culture medium (without cells) at 37°C. Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze the concentration of the parent compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
Issue 1: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent compound concentration due to precipitation or poor mixing.
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Ensure thorough but gentle mixing after adding the inhibitor to the medium.
-
Prepare a fresh batch of stock solution from the solid compound to rule out degradation of the stock.
-
Perform a concentration-response curve in each experiment to verify the compound's potency.
-
Issue 2: Unexpected Cellular Toxicity
-
Possible Cause: Toxicity from the compound itself, the solvent, or a degradant.
-
Troubleshooting Steps:
-
Run a vehicle control (medium with the same final concentration of solvent, e.g., DMSO) to assess solvent toxicity.
-
Perform a dose-response experiment to determine the cytotoxic concentration of this compound.
-
Assess the stability of the compound; a toxic degradation product may be forming over time.
-
Consider that inhibiting HSD17B13 may have on-target effects that lead to cellular stress under your specific experimental conditions.
-
Issue 3: Discrepancy Between Biochemical and Cellular Assay Potency
-
Possible Cause: Poor cell permeability, high protein binding, or rapid metabolic clearance in cells.
-
Troubleshooting Steps:
-
Evaluate the physicochemical properties of the compound (e.g., lipophilicity, solubility). Highly lipophilic or poorly soluble compounds often have poor cellular activity.
-
Measure the extent of plasma protein binding, as high binding reduces the free fraction of the compound available to enter cells.
-
Assess the metabolic stability of the compound in hepatocytes. For example, the inhibitor BI-3231 has been shown to have moderate metabolic stability in hepatocytes.[2][4]
-
Quantitative Data Summary
The following tables provide examples of how to structure and present stability data for an HSD17B13 inhibitor.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time Point (Hours) | % Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 2 | 98.2 ± 1.5 |
| 8 | 91.5 ± 2.1 |
| 24 | 75.3 ± 3.8 |
| 48 | 58.1 ± 4.2 |
Table 2: Metabolic Stability of this compound in Primary Human Hepatocytes
| Incubation Time (min) | % Parent Compound Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 15 | 85.4 ± 2.9 |
| 30 | 69.1 ± 3.5 |
| 60 | 47.8 ± 4.1 |
| 120 | 22.3 ± 3.2 |
Experimental Protocols
Protocol: Assessing Compound Stability in Cell Culture Medium
-
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time at 37°C.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator at 37°C, 5% CO₂
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Immediately after mixing, take a 100 µL aliquot for the T=0 time point. Store at -80°C.
-
Incubate the remaining medium at 37°C in a 5% CO₂ incubator.
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Collect additional 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48 hours). Store each aliquot at -80°C until analysis.
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For analysis, thaw all samples. Precipitate proteins by adding 200 µL of cold acetonitrile with an internal standard.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
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Transfer the supernatant to an HPLC vial and analyze by a validated LC-MS/MS method to quantify the remaining concentration of this compound.
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Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Workflow for assessing inhibitor stability in cell culture medium.
References
Technical Support Center: Interpreting Unexpected Results from Hsd17B13 Inhibitor Studies
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13). While the specific inhibitor "Hsd17B13-IN-47" is not widely documented in publicly available literature, this guide addresses common challenges and unexpected results observed in studies of Hsd17B13 and its inhibitors. The information provided is based on a comprehensive review of current research.
Frequently Asked Questions (FAQs)
Q1: Why do results from Hsd17B13 knockout mouse models conflict with human genetic data?
A1: This is a critical and frequently encountered issue in Hsd17B13 research. Human genetic studies strongly indicate that loss-of-function variants in the HSD17B13 gene protect against the progression of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] However, studies using Hsd17b13 knockout mice have shown inconsistent results, including no protection against liver steatosis or even the development of a more severe phenotype.[3][4]
Several factors may contribute to this discrepancy:
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Species-Specific Substrate Preferences: Human and mouse Hsd17B13 enzymes may have different substrate specificities.[5] While both are involved in lipid metabolism, the precise roles and key substrates could differ, leading to different outcomes upon inhibition or knockout.
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Differences in Enzymatic Activity: In vitro assays have suggested that mouse Hsd17b13 may not exhibit the same retinol dehydrogenase activity as the human enzyme.[4][6]
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Compensatory Mechanisms: The complete knockout of Hsd17b13 from birth in mice might trigger compensatory mechanisms that are not present in adult humans with reduced, but not entirely absent, enzyme function.[3]
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Model Limitations: The mouse models used to induce liver disease (e.g., high-fat diets) may not fully recapitulate the complexity of human NAFLD/NASH pathogenesis.[7]
Q2: My Hsd17B13 inhibitor shows potent in vitro activity but limited efficacy in animal models. What could be the reason?
A2: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. For Hsd17B13 inhibitors, consider the following:
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Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor may have poor absorption, rapid metabolism, or low bioavailability in vivo. It is crucial to assess the compound's PK profile, including liver tissue accumulation.[8]
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Off-Target Effects: The inhibitor might have off-target effects that counteract its on-target benefits.
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NAD+ Dependency: Some Hsd17B13 inhibitors exhibit a strong dependency on the cofactor NAD+ for binding and inhibition.[9] The intracellular concentration of NAD+ could influence the inhibitor's efficacy.
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Species Differences: As mentioned in Q1, the mouse Hsd17b13 may not be the ideal target for an inhibitor designed against the human enzyme.
Q3: I am observing an increase in lipid droplet size in my cell-based assay after applying an Hsd17B13 inhibitor. Is this expected?
A3: This is an interesting and plausible, though seemingly counterintuitive, result. Hsd17B13 is localized to lipid droplets and is involved in their metabolism.[10][11] While its precise function is still under investigation, some studies suggest it plays a role in lipid droplet dynamics.[4] Inhibition of Hsd17B13 could potentially alter the balance of lipid synthesis, storage, and breakdown, leading to changes in lipid droplet morphology. It is important to correlate these changes with other markers of cellular health and lipid metabolism.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in enzyme activity assays. | Cell line instability or passage number. | Use a consistent and low-passage number of cells. Regularly perform cell line authentication. |
| Sub-optimal assay conditions. | Optimize substrate and NAD+ concentrations, incubation times, and temperature. | |
| Inhibitor potency varies between experiments. | Compound stability or solubility issues. | Prepare fresh inhibitor solutions for each experiment. Verify solubility in the assay buffer. |
| Unexpected changes in cell viability. | Off-target toxicity of the inhibitor. | Perform cytotoxicity assays at a range of concentrations. Test the inhibitor in a cell line that does not express Hsd17B13. |
Issue 2: Contradictory Findings in Animal Models
| Symptom | Possible Cause | Suggested Solution |
| Lack of a protective phenotype in Hsd17b13 knockout mice. | Species differences between human and mouse Hsd17B13. | Consider using humanized mouse models that express the human HSD17B13 gene. |
| Choice of diet and duration of study. | Different diets (e.g., high-fat, Western, choline-deficient) induce different aspects of liver disease.[12] Select the model that best reflects the human condition you are studying and ensure a sufficient study duration. | |
| Sex-specific effects of Hsd17B13 inhibition. | Hormonal regulation of Hsd17B13 or downstream pathways. | Analyze data for male and female animals separately.[12] |
Experimental Protocols
Protocol 1: Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from studies demonstrating the RDH activity of Hsd17B13.[13]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in a suitable medium.
-
Transfect cells with an expression vector for human HSD17B13 or a control vector.
-
-
Substrate Treatment:
-
24-48 hours post-transfection, treat the cells with all-trans-retinol (e.g., 5 µM) for a defined period (e.g., 8 hours).
-
-
Metabolite Extraction:
-
Harvest the cells and perform a lipid extraction to isolate retinoids.
-
-
Quantification:
-
Quantify the levels of retinaldehyde and retinoic acid using High-Performance Liquid Chromatography (HPLC).
-
-
Protein Normalization:
-
Measure the total protein concentration in parallel wells to normalize the RDH activity.
-
Protocol 2: Hsd17B13 Lipid Droplet Localization Assay
This protocol is based on immunofluorescence techniques to visualize the subcellular localization of Hsd17B13.[10][13]
-
Cell Culture and Transfection:
-
Culture HepG2 cells on coverslips.
-
Transfect the cells with a vector expressing a tagged version of HSD17B13 (e.g., HSD17B13-GFP).
-
-
Lipid Droplet Staining:
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Fix the cells with paraformaldehyde.
-
Stain for lipid droplets using a specific dye such as LipidTox Red.
-
Stain the nuclei with a counterstain like Hoechst.
-
-
Imaging:
-
Visualize the cells using a confocal microscope. Co-localization of the HSD17B13-GFP signal with the LipidTox Red signal indicates lipid droplet localization.
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Quantitative Data Summary
Table 1: Association of HSD17B13 Variants with Liver Disease
| HSD17B13 Variant | Effect | Associated Phenotype | Reference |
| rs72613567:TA | Loss-of-function (truncated protein) | Reduced risk of NAFLD progression to NASH, fibrosis, and cirrhosis. | [1][14] |
| rs62305723 (P260S) | Loss-of-function (reduced enzymatic activity) | Associated with decreased ballooning and inflammation in NAFLD. | [13] |
Table 2: In Vitro Inhibitor Potency (Example)
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Reference |
| BI-3231 | Human HSD17B13 | 5 | Estradiol | [9] |
Visualizations
Signaling and Metabolic Pathway
Caption: Proposed role of Hsd17B13 in liver pathophysiology.
Experimental Workflow for Inhibitor Testing
Caption: A typical experimental workflow for preclinical testing of an Hsd17B13 inhibitor.
Logical Diagram of Human vs. Mouse Data Discrepancy
Caption: Logical relationship illustrating the discrepancy between human and mouse Hsd17B13 studies.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. HSD17B13 | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
How to control for Hsd17B13-IN-47 cytotoxicity in vitro
Disclaimer: Information regarding the specific compound "Hsd17B13-IN-47" is not publicly available at this time. This guide provides general recommendations for controlling for potential cytotoxicity of novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors in vitro, based on available information for other inhibitors of this target, such as BI-3231.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a target for drug development?
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] It plays a role in hepatic lipid metabolism and has been identified as a potential therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progression of chronic liver diseases.[1][5][6] Therefore, inhibiting Hsd17B13 is a promising strategy for the treatment of these conditions.
Q2: What is the mechanism of action of Hsd17B13?
Hsd17B13 is involved in the metabolism of various lipids, including steroids and retinoids.[1][2][7][8] It exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6] The expression of Hsd17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), creating a positive feedback loop that can contribute to lipogenesis.[1][2]
Q3: What are the potential reasons for observing cytotoxicity with an Hsd17B13 inhibitor in vitro?
Potential causes of in vitro cytotoxicity can include:
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On-target toxicity: Inhibition of Hsd17B13's physiological functions could lead to cellular stress or death under certain conditions.
-
Off-target effects: The inhibitor may interact with other cellular targets, leading to unintended toxicities.
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Compound properties: Poor solubility, chemical reactivity, or degradation of the compound in culture media can lead to non-specific cytotoxicity.
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Experimental conditions: High concentrations of the inhibitor, prolonged exposure times, or the use of sensitive cell lines can result in apparent cytotoxicity. The solvent used to dissolve the compound (e.g., DMSO) can also be toxic at higher concentrations.
Q4: What are the initial steps to take when unexpected cytotoxicity is observed?
-
Confirm the observation: Repeat the experiment with careful attention to detail to ensure the result is reproducible.
-
Review the protocol: Double-check all calculations, dilutions, and incubation times.
-
Assess compound integrity: Ensure the compound is properly dissolved and has not precipitated.
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Evaluate controls: Scrutinize the results from your vehicle control and positive control to ensure the assay is performing as expected.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at all concentrations of the Hsd17B13 inhibitor. | 1. Compound precipitation: The inhibitor may not be fully soluble at the tested concentrations in the cell culture medium. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Incorrect concentration: A calculation error may have resulted in higher than intended concentrations. | 1. Visually inspect the wells for precipitate. Check the solubility data for the compound and consider using a lower starting concentration or a different solvent. 2. Ensure the final solvent concentration is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically ≤0.5% for DMSO). 3. Re-calculate all dilutions. |
| Cell death observed in the vehicle control wells. | 1. Solvent toxicity: The concentration of the solvent is too high. 2. Contamination: Bacterial or fungal contamination of the cell culture. 3. Poor cell health: The cells may have been unhealthy prior to the experiment. | 1. Perform a solvent toxicity titration to determine the maximum non-toxic concentration for your cell line. 2. Inspect the culture for signs of contamination. If contaminated, discard the cells and use a fresh, uncontaminated stock. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent results between replicate wells. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of cells or compounds. 2. Uneven cell seeding: A non-uniform distribution of cells across the plate. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Use calibrated pipettes and ensure proper mixing of solutions. 2. Ensure the cell suspension is homogenous before and during seeding. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
| No cytotoxicity observed even with a positive control. | 1. Assay failure: The cytotoxicity assay is not working correctly. 2. Inactive positive control: The positive control compound has degraded or is not potent enough. 3. Resistant cell line: The cell line used is resistant to the positive control. | 1. Check the expiration dates of all reagents and prepare fresh solutions. Review the assay protocol for any errors. 2. Use a fresh, validated stock of the positive control. 3. Use a positive control that is known to be effective in your chosen cell line. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Solvent Concentration
-
Cell Seeding: Seed your chosen cell line (e.g., HepG2, Huh7) in a 96-well plate at a predetermined optimal density.
-
Solvent Dilution Series: Prepare a serial dilution of your solvent (e.g., DMSO) in cell culture medium, ranging from a high concentration (e.g., 5%) down to a low concentration (e.g., 0.01%). Also, include a "medium only" control.
-
Treatment: Add the solvent dilutions to the appropriate wells.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTS or MTT) to determine the percentage of viable cells at each solvent concentration.
-
Analysis: Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the "medium only" control. This will be your maximum working solvent concentration for subsequent experiments.
Protocol 2: Assessing Hsd17B13 Inhibitor Cytotoxicity using MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at their optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the Hsd17B13 inhibitor in cell culture medium, ensuring the final solvent concentration does not exceed the maximum non-toxic level determined in Protocol 1.
-
Controls: Include the following controls on your plate:
-
Vehicle Control: Cells treated with the same concentration of solvent as the compound-treated wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).
-
Untreated Control: Cells in medium only.
-
Blank Control: Medium only (no cells).
-
-
Treatment: Add the compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control: % Viability = (Absorbance of Treated Wells / Average Absorbance of Vehicle Control Wells) * 100
-
Quantitative Data Summary
The following table provides example IC50 values for other Hsd17B13 inhibitors. This data can serve as a reference for the expected potency range of novel inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| BI-3231 | Hsd17B13 | Enzymatic Assay (Estradiol substrate) | ~0.001 | N/A | [9] |
| BI-3231 | Hsd17B13 | Cellular Assay | ~0.01 | N/A | [9] |
| HSD17B13-IN-9 | Hsd17B13 | Enzymatic Assay | 0.01 | N/A | [10] |
Visualizations
Hsd17B13 Signaling Pathway
Caption: Simplified Hsd17B13 signaling pathway in hepatocytes.
Experimental Workflow for Assessing Cytotoxicity
Caption: General workflow for an in vitro cytotoxicity assay.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. origene.com [origene.com]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Hsd17B13-IN-47 Delivery to Hepatocytes
Welcome to the technical support center for Hsd17B13-IN-47. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this novel inhibitor to hepatocytes for effective target engagement. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, specifically within lipid droplets of hepatocytes.[1][2][3] Upregulation of HSD17B13 is associated with the progression of non-alcoholic fatty liver disease (NAFLD).[4][5][6] Conversely, genetic variants that lead to a loss of HSD17B13 function have been shown to protect against the advancement of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[2][7] This makes HSD17B13 a promising therapeutic target for the treatment of chronic liver diseases.
Q2: What is the proposed mechanism of action for this compound?
This compound is a small molecule inhibitor designed to specifically target and inhibit the enzymatic activity of HSD17B13. By blocking HSD17B13, the inhibitor aims to replicate the protective effects observed in individuals with loss-of-function genetic variants, thereby preventing the progression of NAFLD.
Q3: How is HSD17B13 expression regulated in hepatocytes?
The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) through the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipid metabolism.[2] HSD17B13, in turn, can promote the maturation of SREBP-1c, creating a positive feedback loop that may contribute to lipid accumulation in the liver.[8]
Troubleshooting Guides
In Vitro Experiments
Issue 1: Low efficacy of this compound in primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7).
| Potential Cause | Troubleshooting Steps |
| Poor Cell Health | - Ensure high viability of primary hepatocytes post-isolation. - Use appropriate culture media and supplements to maintain hepatocyte function. - Monitor cell morphology and key hepatic markers (e.g., albumin, urea secretion).[9] |
| Suboptimal Inhibitor Concentration | - Perform a dose-response study to determine the optimal concentration of this compound. - Titrate the inhibitor across a range of concentrations to identify the IC50. |
| Inhibitor Instability | - Check the stability of this compound in your culture medium at 37°C over the time course of your experiment. - Consider using fresh preparations of the inhibitor for each experiment. |
| Low Intracellular Accumulation | - Assess the cellular uptake of this compound using methods like LC-MS/MS on cell lysates. - If uptake is low, consider using a formulation with permeation enhancers, if compatible with your experimental design. |
| Off-target Effects | - Evaluate the expression of other HSD17B family members in your cell model to check for potential compensatory mechanisms.[5] |
Issue 2: High cytotoxicity observed in hepatocyte cultures treated with this compound.
| Potential Cause | Troubleshooting Steps |
| Inhibitor Concentration Too High | - Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies. |
| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). - Include a vehicle-only control in all experiments. |
| Off-target Cytotoxicity | - Perform cell viability assays (e.g., MTT, LDH) to quantify cytotoxicity. - If cytotoxicity persists at effective concentrations, consider exploring analogues of this compound with potentially lower off-target effects. |
In Vivo Experiments
Issue 3: Lack of in vivo efficacy in animal models of NAFLD.
| Potential Cause | Troubleshooting Steps |
| Poor Pharmacokinetics (PK) | - Conduct a PK study to determine the half-life, clearance, and bioavailability of this compound. - Optimize the dosing regimen (frequency and amount) based on the PK data. |
| Insufficient Liver Targeting | - Quantify the concentration of this compound in the liver versus other organs. - If liver exposure is low, consider formulation strategies to enhance hepatocyte delivery, such as encapsulation in lipid nanoparticles (LNPs) or conjugation to liver-targeting ligands.[10][11][12] |
| Rapid Metabolism | - Analyze liver microsomes to assess the metabolic stability of this compound. - If the compound is rapidly metabolized, chemical modifications to improve stability may be necessary. |
| Ineffective Route of Administration | - If oral delivery results in low bioavailability, consider alternative routes such as intravenous or intraperitoneal injection. |
Issue 4: Observed in vivo toxicity.
| Potential Cause | Troubleshooting Steps |
| On-target Toxicity | - Assess liver function tests (e.g., ALT, AST) and perform histopathological analysis of the liver and other major organs.[13] - If on-target toxicity is suspected, a reduction in dose or a less frequent dosing schedule may be required. |
| Off-target Toxicity | - Evaluate for toxicity in non-target organs through histopathology and clinical chemistry. - If significant off-target toxicity is observed, medicinal chemistry efforts may be needed to improve the inhibitor's selectivity. |
| Formulation-related Toxicity | - Test the vehicle alone to rule out toxicity from the delivery formulation. - If using a nanoparticle-based delivery system, assess its biocompatibility and potential for immunogenicity. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy
-
Cell Culture: Plate primary hepatocytes or HepG2 cells in collagen-coated plates at a suitable density. Allow cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the cell plates with the inhibitor-containing medium. Include a vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Lipid Accumulation Assay: Induce lipid accumulation using oleic acid. After treatment with this compound, fix the cells and stain for neutral lipids using Oil Red O or BODIPY.
-
Quantification: Elute the Oil Red O stain and measure the absorbance, or quantify the fluorescence intensity for BODIPY.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Assessment of In Vivo Liver Targeting
-
Animal Model: Utilize a relevant animal model for NAFLD (e.g., diet-induced obesity mice).
-
Administration: Administer this compound via the chosen route (e.g., oral gavage, intravenous injection).
-
Tissue Collection: At various time points post-administration, euthanize the animals and collect blood and tissue samples (liver, spleen, kidney, heart, lung).
-
Sample Processing: Homogenize the tissue samples and extract the compound.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentration of this compound in plasma and each tissue homogenate.
-
Data Analysis: Calculate the tissue-to-plasma concentration ratio to assess the extent of liver targeting.
Visualizations
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex Vivo Gene Delivery to Hepatocytes: Techniques, Challenges, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide | eLife [elifesciences.org]
- 11. Optimization-by-design of hepatotropic lipid nanoparticles targeting the sodium-taurocholate cotransporting polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Lipid Nanoparticles for Gene Editing of the Liver via Intraduodenal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Experimental Variability with Hsd17B13 Inhibitors
This technical support resource is designed for researchers, scientists, and drug development professionals working with inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13). Given the absence of specific public information on a compound designated "Hsd17B13-IN-47," this guide addresses general challenges and sources of variability that may be encountered when working with novel Hsd17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its primary function?
A1: Hsd17B13, also known as 17β-HSD type 13, is an enzyme primarily expressed in the liver and localized to the surface of lipid droplets.[1][2][3] It is a member of the 17β-hydroxysteroid dehydrogenase superfamily and is involved in hepatic lipid metabolism.[4][5] While its precise physiological substrates are still under investigation, it has been shown to have enzymatic activity towards steroids, retinol, and proinflammatory lipid mediators in vitro.[1][4]
Q2: What is the rationale for inhibiting Hsd17B13 in the context of liver disease?
A2: Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][6] This suggests that inhibiting the enzymatic activity of Hsd17B13 could be a therapeutic strategy for treating non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases.[7][8]
Q3: What are some of the known challenges in studying Hsd17B13 and its inhibitors?
A3: A key challenge is the discrepancy observed between human genetic data and results from some animal models. While loss-of-function in humans is protective, initial studies in Hsd17b13 knockout mice have shown conflicting results, with some models even developing hepatic steatosis and inflammation.[9][10][11] This suggests potential differences in the enzyme's function between species. Additionally, the enzyme's specific endogenous substrates and its exact role in lipid droplet dynamics are not fully elucidated, which can complicate the interpretation of experimental outcomes.[10]
Q4: Are there different splice variants of Hsd17B13 I should be aware of?
A4: Yes, the human HSD17B13 gene can undergo alternative splicing, resulting in different protein isoforms.[12] The most studied variant is rs72613567:TA, a splice variant that leads to a truncated, unstable protein and is associated with protection against chronic liver disease.[6][13] When designing experiments, particularly those involving RNAi or antibodies, it is important to consider which isoforms are targeted.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in Enzymatic Assays
| Question | Possible Cause | Troubleshooting Step |
| My Hsd17B13 inhibitor shows variable IC50 values between experiments. | Substrate or cofactor concentration is not optimal. | Ensure that the concentrations of the substrate (e.g., β-estradiol, retinol) and the cofactor (NAD+) are kept consistent and are at or below their Km values to ensure competitive inhibition can be accurately measured. |
| The recombinant Hsd17B13 protein has low activity or is aggregated. | Verify the quality and activity of the recombinant protein using a standard substrate before initiating inhibitor screening. Consider using freshly prepared protein for each experiment. | |
| The inhibitor is unstable in the assay buffer. | Assess the stability of your inhibitor in the assay buffer over the time course of the experiment. Modify buffer components or incubation times if necessary. | |
| I am not observing any inhibition of Hsd17B13 activity. | The inhibitor may not be active against the specific isoform of Hsd17B13 being used. | Confirm the isoform of your recombinant protein. If using a commercially available protein, check the manufacturer's specifications. |
| The inhibitor may have poor solubility in the assay buffer. | Check the solubility of your compound. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low (typically <1%) and consistent across all wells. |
Issue 2: Unexpected or Contradictory Results in Cell-Based Assays
| Question | Possible Cause | Troubleshooting Step |
| Inhibition of Hsd17B13 in my cell line is not reducing lipid accumulation as expected. | The chosen cell line may not accurately model the relevant pathophysiology. | Different hepatocyte cell lines (e.g., Huh7, HepG2, L02) can respond differently to lipid loading and Hsd17B13 inhibition.[14] Consider testing multiple cell lines or using primary human hepatocytes if possible. |
| Off-target effects of the inhibitor. | Perform target engagement and selectivity profiling of your inhibitor against other HSD17B family members, particularly HSD17B11 which has high sequence similarity.[12] | |
| The experimental model (e.g., oleic acid-induced steatosis) does not fully recapitulate the mechanism by which Hsd17B13 functions. | Hsd17B13's role may be more complex than simply regulating lipid droplet size. Consider assays that also measure inflammation or fibrosis markers.[7][14] | |
| I see an increase in cell toxicity after treating with my Hsd17B13 inhibitor. | The inhibitor itself may be cytotoxic at the concentrations used. | Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range of your compound. |
| The vehicle (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the vehicle is low and non-toxic to your cells. Include a vehicle-only control in all experiments. |
Quantitative Data Summary
Table 1: Association of Hsd17B13 Genetic Variants with Liver Disease Risk
| Genetic Variant | Effect on Hsd17B13 | Associated Protection | Population Studied |
| rs72613567 (T>TA) | Splice variant leading to protein truncation and instability | Reduced risk of NAFLD, NASH, cirrhosis, and HCC | European, Hispanic, East Asian |
| rs6834314 | Intergenic variant | Reduced risk of NASH and advanced fibrosis | Multi-ethnic Asian |
| rs143404524 | Missense variant | Reduced risk of chronic liver disease | African American |
This table summarizes findings from multiple studies and the prevalence and effect of these variants can differ between ethnic groups.[1][15][16]
Table 2: Hsd17B13 Inhibitors in Clinical Development
| Compound Name | Modality | Developer | Stage of Development (as of late 2023/early 2024) |
| Rapirosiran (ALN-HSD) | RNAi therapeutic | Alnylam Pharmaceuticals | Phase 1 |
| ARO-HSD | RNAi therapeutic | Arrowhead Pharmaceuticals | Phase 1 |
| INI-822 | Small molecule inhibitor | Inipharm | Phase 1 |
| BI-3231 | Small molecule inhibitor | Boehringer Ingelheim | Preclinical |
This table is for informational purposes and the status of these programs is subject to change.[7][12][17]
Experimental Protocols
Protocol 1: In Vitro Hsd17B13 Enzymatic Activity Assay
This protocol describes a general method for measuring Hsd17B13 enzymatic activity, which can be adapted for inhibitor screening.
-
Reagents and Materials:
-
Recombinant human Hsd17B13 protein
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Plate reader capable of measuring NADH production (luminescence or fluorescence)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and recombinant Hsd17B13 protein.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, β-estradiol.
-
Immediately begin monitoring the production of NADH over time using the plate reader. The rate of NADH production is indicative of enzyme activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Lipid Accumulation Assay
This protocol outlines a general workflow for assessing the effect of an Hsd17B13 inhibitor on lipid accumulation in hepatocytes.
-
Reagents and Materials:
-
Hepatocyte cell line (e.g., Huh7)
-
Cell culture medium
-
Oleic acid (or other fatty acid to induce steatosis)
-
Test inhibitor
-
Nile Red or Oil Red O stain
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 24-48 hours).
-
During the treatment period, induce lipid accumulation by adding oleic acid complexed to BSA to the cell culture medium.
-
After the treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the intracellular lipid droplets using Nile Red or Oil Red O.
-
Visualize and quantify the lipid accumulation using fluorescence microscopy or by extracting the dye and measuring its absorbance with a plate reader.
-
Compare the amount of lipid accumulation in inhibitor-treated cells to untreated and vehicle-treated controls.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 regulation and function in hepatocytes.
Caption: General experimental workflow for the preclinical evaluation of an Hsd17B13 inhibitor.
Caption: Logical workflow for troubleshooting inconsistent experimental results with Hsd17B13 inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. origene.com [origene.com]
- 6. Gene - HSD17B13 [maayanlab.cloud]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 13. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Hsd17B13-IN-47 vs other HSD17B13 inhibitors in development
For Researchers, Scientists, and Drug Development Professionals
The inhibition of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. This has been largely driven by human genetic studies showing that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease.[1][2] This guide provides a comparative overview of publicly disclosed HSD17B13 inhibitors, with a focus on available preclinical and clinical data.
It is important to note that publicly available information on specific inhibitors can be limited, particularly for those in early stages of development. Data for Hsd17B13-IN-47 is not available in the public domain at the time of this writing. The following sections compare several other key HSD17B13 inhibitors currently under investigation.
Overview of HSD17B13 Inhibitors
The landscape of HSD17B13 inhibitors includes small molecules and RNA interference (RNAi) therapeutics. Small molecule inhibitors aim to directly block the enzymatic activity of the HSD17B13 protein, while RNAi therapies work by reducing the expression of the HSD17B13 gene.
Quantitative Data Comparison
The following tables summarize the available quantitative data for several HSD17B13 inhibitors in development. Direct comparison should be approached with caution due to variations in assay conditions between different research groups.
Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors
| Compound Name | Modality | Target Species | Biochemical Potency (IC₅₀/Kᵢ) | Cellular Potency (IC₅₀) | Reference(s) |
| BI-3231 | Small Molecule | Human | Kᵢ = 0.7 ± 0.2 nM | 11 ± 5 nM (HEK293 cells) | [3][4][5] |
| Mouse | IC₅₀ = 13 nM | Not Reported | [3] | ||
| INI-822 | Small Molecule | Human | Low nM potency | Not Reported | [6] |
| EP-036332 | Small Molecule | Human | IC₅₀ = 14 nM | Not Reported | [7] |
| Mouse | IC₅₀ = 2.5 nM | Not Reported | [7] | ||
| EP-040081 | Small Molecule | Human | IC₅₀ = 79 nM | Not Reported | [7] |
| Mouse | IC₅₀ = 74 nM | Not Reported | [7] | ||
| Compound 32 | Small Molecule | Human | IC₅₀ = 2.5 nM | Not Reported | [8] |
| GSK4532990 (ARO-HSD) | RNAi | Human | Not Applicable | Not Applicable | [9] |
Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors
| Compound Name | Selectivity (vs. HSD17B11) | Key Pharmacokinetic Properties | Reference(s) |
| BI-3231 | >10,000-fold (IC₅₀ > 10 µM) | Rapid in vivo clearance, but significant liver accumulation. | [3][5][9] |
| INI-822 | >100-fold | Low clearance and good oral bioavailability in mice, rats, and dogs. Half-life supports once-daily oral dosing. | [6][10] |
| EP-036332 | >7,000-fold | Prodrug EP-037429 used for in vivo studies. | [2][7] |
| EP-040081 | >1,265-fold | Not Reported | [7] |
| Compound 32 | Not Reported | Significantly better liver microsomal stability and PK profile compared to BI-3231. Unique liver-targeting profile. | [8] |
| GSK4532990 (ARO-HSD) | Not Applicable | Subcutaneous injection. PK/PD modeling supports monthly or quarterly dosing. | [11] |
Table 3: In Vivo Efficacy and Clinical Development Status
| Compound Name | In Vivo Models and Key Findings | Clinical Development Status | Reference(s) |
| BI-3231 | Reduces lipotoxic effects of palmitic acid in murine and human hepatocytes. | Preclinical | [12] |
| INI-822 | Decreased fibrotic proteins in a human liver-on-a-chip model. Reduced ALT in a rat MASH model. | Phase 1 (NCT05945537) | [6][9] |
| EP-036332 (as prodrug EP-037429) | Hepatoprotective in acute and chronic mouse models of liver injury. | Preclinical | [2] |
| EP-040081 | Decreased ALT and inflammatory cytokines in a mouse model of T-cell-mediated acute liver injury. | Preclinical | [7] |
| Compound 32 | Exhibited better anti-MASH effects compared to BI-3231 in multiple mouse models. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | Preclinical | [8] |
| GSK4532990 (ARO-HSD) | Not Reported | Phase 2b (HORIZON study, NCT05583344) for NASH with advanced fibrosis. | [13][14] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating HSD17B13 inhibitors, the following diagrams illustrate a key signaling pathway involving HSD17B13 and a general workflow for inhibitor screening.
HSD17B13-Mediated Signaling in Hepatocytes
HSD17B13 expression is regulated by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[1][15][16] HSD17B13 itself can promote SREBP-1c maturation, creating a positive feedback loop that may contribute to lipid accumulation in the liver.[1][17] Furthermore, inhibition of HSD17B13 has been shown to protect against liver fibrosis by modulating pyrimidine catabolism.[18][19][20]
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 5. eubopen.org [eubopen.org]
- 6. inipharm.com [inipharm.com]
- 7. enanta.com [enanta.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 10. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 11. gsk.com [gsk.com]
- 12. HSD17B13 inhibitors (Enanta Pharmaceuticals) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Phase 2b Study of GSK4532990 in Adults With NASH [ctv.veeva.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
Validating the Hepatoprotective Effects of Hsd17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein primarily expressed in the liver, has emerged as a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases.[1][2] This has spurred the development of various therapeutic agents aimed at mimicking this protective effect. This guide provides a comparative overview of a representative novel small molecule inhibitor, Hsd17B13-IN-47, with other therapeutic modalities targeting HSD17B13, supported by experimental data and detailed protocols.
Mechanism of Action of HSD17B13 and Rationale for Inhibition
HSD17B13 is involved in lipid and steroid metabolism within hepatocytes.[3][4] Its expression is upregulated in patients with NAFLD.[5][6] The enzyme is thought to play a role in the pathogenesis of NAFLD by promoting lipid accumulation and potentially contributing to inflammation and fibrosis.[7][8] The primary rationale for inhibiting HSD17B13 is based on human genetic data, where loss-of-function variants are protective against the progression of liver disease.[2][6] By inhibiting HSD17B13, therapeutic agents aim to reduce hepatic steatosis, inflammation, and subsequent fibrosis.
Below is a diagram illustrating the proposed signaling pathway involving HSD17B13 and the intervention point for inhibitors.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of BI-3231: A Potent and Selective HSD17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the HSD17B13 inhibitor, BI-3231, focusing on its cross-reactivity with other members of the hydroxysteroid (17-beta) dehydrogenase (HSD17B) family. Due to the lack of publicly available information on a compound named "Hsd17B13-IN-47," this guide will focus on the well-characterized inhibitor BI-3231 as a case study in selective HSD17B13 inhibition. The data presented here is compiled from publicly available research to facilitate an objective comparison for research and drug development purposes.
Executive Summary
Hydroxysteroid (17-beta) dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for various liver diseases, including non-alcoholic steatohepatitis (NASH). The development of potent and selective inhibitors is crucial to modulate its activity without affecting other HSD17B family members, which could lead to off-target effects. BI-3231 is a potent inhibitor of HSD17B13 with demonstrated high selectivity over the closely related isoform HSD17B11. This guide details the available cross-reactivity data, the experimental methods used for its determination, and the known signaling pathways of HSD17B13.
Data Presentation: In Vitro Potency and Selectivity of BI-3231
The following table summarizes the in vitro inhibitory activity of BI-3231 against human and mouse HSD17B13, as well as its selectivity against human HSD17B11, the closest structural homolog to HSD17B13.[1]
| Target Enzyme | Inhibitor | IC50 | Ki | Selectivity vs. hHSD17B11 |
| Human HSD17B13 | BI-3231 | 1 nM | 0.7 ± 0.2 nM | >10,000-fold |
| Mouse HSD17B13 | BI-3231 | 13 nM | - | >769-fold |
| Human HSD17B11 | BI-3231 | >10,000 nM | - | - |
Note: IC50 and Ki values are critical metrics for evaluating enzyme inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Ki, the inhibition constant, provides a more absolute measure of binding affinity.
Experimental Protocols
The determination of the inhibitory activity of BI-3231 was conducted using a robust enzymatic assay. The following is a detailed description of the methodology.
Recombinant Enzyme Expression and Purification
Full-length human HSD17B13 (UniProt ID: Q7Z5P4), human HSD17B11 (UniProt ID: Q8NBQ5), and mouse HSD17B13 (UniProt ID: Q8VCR2) were recombinantly expressed with a C-terminal Histidine-tag in HEK293 cells. The expressed proteins were purified from the cell lysates using Nickel affinity chromatography followed by size exclusion chromatography to ensure high purity.
HSD17B13 Enzymatic Assay
The enzymatic activity of HSD17B13 was measured using an assay that detects the production of NADH. The reaction was performed in a 384-well plate format.
Reagents and Materials:
-
Assay Buffer: 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20.
-
Enzyme: Purified recombinant human or mouse HSD17B13.
-
Substrate: β-estradiol.
-
Cofactor: NAD+.
-
Inhibitor: BI-3231 dissolved in DMSO.
-
Detection Reagent: NADH-Glo™ Detection Reagent (Promega).
Procedure:
-
A solution containing the HSD17B13 enzyme, β-estradiol, and NAD+ in assay buffer was prepared.
-
The inhibitor, BI-3231, at various concentrations, was added to the wells of the 384-well plate.
-
The enzymatic reaction was initiated by adding the enzyme/substrate/cofactor mixture to the wells containing the inhibitor.
-
The plate was incubated for a specified period at a controlled temperature to allow the enzymatic reaction to proceed.
-
Following incubation, an equal volume of NADH-Glo™ Detection Reagent was added to each well.
-
The plate was incubated for an additional hour to allow the luciferase reaction to stabilize.
-
The luminescence, which is proportional to the amount of NADH produced, was measured using a multi-mode plate reader.
-
The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Mandatory Visualization
HSD17B13 Signaling Pathway in Liver Disease
The following diagram illustrates the central role of HSD17B13 in hepatic lipid metabolism and its implication in the progression of non-alcoholic fatty liver disease (NAFLD).
Caption: HSD17B13's role in hepatic lipogenesis and NAFLD.
Experimental Workflow for Inhibitor Screening
The diagram below outlines the key steps involved in the high-throughput screening and characterization of HSD17B13 inhibitors like BI-3231.
Caption: Workflow for HSD17B13 inhibitor discovery.
Conclusion
BI-3231 stands out as a highly potent and selective inhibitor of HSD17B13. The available data demonstrates its significant selectivity for HSD17B13 over its closest homolog, HSD17B11, which is a critical feature for a therapeutic candidate. The detailed experimental protocols provide a clear basis for the reproducibility and validation of these findings. The signaling pathway diagram highlights the central role of HSD17B13 in liver lipid metabolism, reinforcing its potential as a drug target for liver diseases. Further research, including broader cross-reactivity profiling against other HSD17B family members, will be essential for a more comprehensive understanding of the selectivity profile of BI-3231 and other HSD17B13 inhibitors.
References
HSD17B13 Inhibition: A Comparative Analysis of its Effects on Liver Enzymes
A guide for researchers and drug development professionals on the therapeutic potential of targeting HSD17B13 for liver diseases, with a focus on its impact on key liver enzymes.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This lipid droplet-associated protein, predominantly expressed in the liver, is implicated in the progression of liver disease. While information on a specific investigational compound, Hsd17B13-IN-47, is not publicly available, a substantial body of evidence from genetic studies and clinical trials of other HSD17B13 inhibitors provides a strong rationale for its therapeutic potential. This guide compares the effects of HSD17B13 inhibition on liver enzymes to placebo or control populations, based on currently available data.
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including alcoholic and non-alcoholic steatohepatitis, fibrosis, and cirrhosis[1][2]. These genetic findings have spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity.
Quantitative Data Summary
The following table summarizes the observed effects of HSD17B13 inhibition or genetic loss-of-function on key liver enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT)—compared to placebo or control groups.
| Intervention/Genetic Variant | Population | Dosage/Allele | Change in ALT | Change in AST | Change in GGT | Citation |
| ARO-HSD (siRNA) | Healthy Volunteers & Suspected NASH Patients | Up to 200 mg (subcutaneous) | Up to 42% mean reduction | Up to 28% mean reduction | Not Reported | [1] |
| HSD17B13 rs72613567:TA Allele | 46,544 European Participants | Heterozygotes & Homozygotes | Associated with reduced levels | Associated with reduced levels | Not Reported | [1][3] |
| HSD17B13 pLoF Variants | 8,739 Hispanic/Latino Participants | Predicted Loss-of-Function | Associated with reduced levels (P = 0.002) | Associated with reduced levels (P < 0.001) | Not Reported | [4] |
| HSD17B13 rs72613567 Variant | Danish General Population | Per minor allele | Not Reported | Not Reported | Associated with reduced levels | [1][3] |
Experimental Protocols
The methodologies employed in the clinical evaluation of HSD17B13 inhibitors and in genetic association studies are crucial for interpreting the data. Below are representative protocols.
Clinical Trial Protocol for an HSD17B13 Inhibitor (Based on ARO-HSD Phase I/IIa Trial)
-
Study Design: A randomized, double-blind, placebo-controlled Phase I/IIa clinical trial.
-
Participant Population: The study enrolled both healthy volunteers and patients with suspected NASH[1].
-
Intervention: Subcutaneous administration of the RNAi therapeutic, ARO-HSD, at varying doses (e.g., up to 200 mg) or placebo[1].
-
Outcome Measures:
-
Primary: Safety and tolerability of the investigational drug.
-
Secondary: Pharmacokinetic and pharmacodynamic effects, including changes in hepatic HSD17B13 mRNA and protein levels.
-
Exploratory: Changes in serum liver enzymes (ALT, AST) from baseline[1].
-
-
Data Analysis: The mean percentage change in liver enzymes from baseline was compared between the active treatment and placebo groups.
Genetic Association Study Protocol
-
Study Design: A large-scale, whole-exome sequencing or genome-wide association study (GWAS) in a specific population cohort[2][3].
-
Participant Population: Large cohorts of individuals, often with and without liver disease, from various ancestries[3][4].
-
Methodology:
-
Data Analysis: Statistical analyses are conducted to determine the association between the presence of HSD17B13 genetic variants and the levels of liver enzymes, as well as the risk of liver disease[4].
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and a typical experimental workflow for evaluating an HSD17B13 inhibitor.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the point of therapeutic intervention.
Caption: General experimental workflow for the development of an HSD17B13 inhibitor.
Conclusion
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NAFLD and NASH. While data on this compound is not available, evidence from clinical trials of other HSD17B13 inhibitors and extensive genetic studies consistently demonstrates that reducing the function of this protein leads to a significant decrease in key markers of liver injury, such as ALT and AST. The dose-dependent reduction in these enzymes observed with ARO-HSD provides strong clinical validation for this approach[1]. Further research and the progression of HSD17B13 inhibitors through clinical development will be critical in establishing their role in the management of chronic liver diseases.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Association of HSD17B13 and PNPLA3 With Liver Enzymes and Fibrosis in Hispanic/Latino Individuals of Diverse Genetic Ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule Inhibitors Targeting HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including fibrosis and hepatocellular carcinoma.[1][2] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect.
This guide provides a comparative overview of publicly disclosed small molecule inhibitors targeting HSD17B13, with a focus on their biochemical potency, cellular activity, and selectivity. The data presented is compiled from various sources, and it is important to note that direct head-to-head studies are not yet widely available.
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes key performance metrics for several HSD17B13 inhibitors. Potency (IC50) values are highly dependent on assay conditions, and direct comparisons should be made with caution.
| Compound Name | Originator/Company | IC50 Human HSD17B13 | IC50 Mouse HSD17B13 | Selectivity | Key Characteristics |
| BI-3231 | Boehringer Ingelheim | 1 nM[3][4] | 13-14 nM[3][4] | >10,000-fold vs HSD17B11[5] | Publicly available chemical probe; shows extensive liver accumulation but has high clearance and a short half-life.[5][6] |
| INI-822 | Inipharm | Data not disclosed | Data not disclosed | Data not disclosed | First-in-class oral small molecule inhibitor to enter Phase I clinical trials for NASH and fibrotic liver diseases.[5] |
| EP-036332 | Enanta Pharmaceuticals | 10 nM[7] | 10 nM[7] | >7,000-fold vs HSD17B1[7] | Showed hepatoprotective and anti-inflammatory effects in a mouse model of acute liver injury.[7] |
| EP-040081 | Enanta Pharmaceuticals | 79 nM[7] | 74 nM[7] | >1,265-fold vs HSD17B1[7] | Demonstrated reduction of markers of immune cell activation in vivo.[7] |
| Unnamed Compound | Inipharm | ≤ 100 nM[8] | Data not disclosed | Data not disclosed | Disclosed in patent WO 2022103960; activity measured in an LC/MS-based estrone detection assay.[8] |
Signaling and Pathophysiological Role of HSD17B13
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[1][9] Its expression is upregulated by the Liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipid metabolism.[2][10] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Dysregulation of HSD17B13 is linked to increased lipid droplet accumulation.[9][10] More recent findings suggest it may also play a role in liver inflammation by promoting leukocyte adhesion through a platelet-activating factor (PAF) autocrine mechanism.[11]
Caption: Proposed signaling pathway and role of HSD17B13 in NASH pathogenesis.
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of biochemical and cell-based assays. Below are representative methodologies based on published literature.
HSD17B13 Enzymatic Activity Assay (NADH Detection)
This assay quantifies HSD17B13 activity by measuring the production of NADH, a product of the dehydrogenase reaction.
-
Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
-
Materials:
-
Recombinant human HSD17B13 protein.
-
Substrate: β-estradiol (or retinol).
-
Cofactor: NAD+.
-
Test compound series (e.g., BI-3231).
-
NADH-Glo Detection Kit (Promega).
-
384-well assay plates.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 10 µL of a reaction mixture containing PBS, 500 µM NAD+, and 15 µM β-estradiol.[11]
-
Add the test compound at various concentrations (final DMSO concentration ≤ 0.5%).
-
Initiate the reaction by adding 300 ng of recombinant human HSD17B13 protein.[11]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect NADH formation by adding an equal volume of luciferase-containing NADH-Glo reagent according to the manufacturer's protocol.[11]
-
Incubate for 1 hour to stabilize the luminescent signal.[11]
-
Measure luminescence using a multi-mode plate reader.
-
Calculate percent inhibition relative to a DMSO control and determine IC50 values by fitting the data to a four-parameter logistic curve.
-
Cell-Based HSD17B13 Activity Assay (Retinoid Conversion)
This assay measures the ability of an inhibitor to block HSD17B13's retinol dehydrogenase activity in a cellular context.
-
Objective: To evaluate the cellular potency (EC50) of a test compound.
-
Materials:
-
HEK293 or HepG2 cells transiently or stably overexpressing HSD17B13.
-
Cell culture medium and reagents.
-
Substrate: All-trans-retinol.
-
Test compound series.
-
Reagents for cell lysis and extraction.
-
High-performance liquid chromatography (HPLC) system.
-
-
Procedure:
-
Seed HSD17B13-expressing cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM.[12]
-
Incubate the cells for 6-8 hours.[12]
-
Harvest the cells and lyse them.
-
Extract retinoids from the cell lysates using an organic solvent (e.g., hexane).
-
Separate and quantify the product (retinaldehyde) and any downstream metabolites (retinoic acid) using normal-phase HPLC with UV detection, comparing against known retinoid standards.[12]
-
Determine the concentration-dependent inhibition of retinaldehyde formation to calculate the EC50 value.
-
Drug Discovery and Evaluation Workflow
The identification and validation of novel HSD17B13 inhibitors follow a structured workflow, from initial screening to preclinical evaluation.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 5. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 8. | BioWorld [bioworld.com]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of Hsd17B13 Inhibitors In Vivo: A Comparative Guide
A Note on Hsd17B13-IN-47: Publicly available data on a specific inhibitor named "this compound" is limited. This guide therefore provides a comparative overview of the on-target activity of several well-characterized hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors based on published preclinical data. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of liver disease therapeutics.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that a loss-of-function variant of the HSD17B13 gene (rs72613567) is associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[5][6][7][8] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of various liver pathologies.[3][9][10][11] The primary function of Hsd17B13 is believed to be involved in the metabolism of steroids, bioactive lipids, and retinoids within hepatic lipid droplets.[6][7] Inhibition of Hsd17B13 is therefore hypothesized to replicate the protective effects observed in individuals with the loss-of-function genetic variant.
Comparative Efficacy of Hsd17B13 Inhibitors
Several small molecule inhibitors of Hsd17B13 have been developed and evaluated in preclinical in vivo models. This section compares the on-target activity of some of these compounds.
In Vitro Potency and Selectivity
A summary of the in vitro potency and selectivity of selected Hsd17B13 inhibitors is presented below.
| Compound | Target | IC50 (Human) | IC50 (Mouse) | Selectivity | Reference |
| EP-036332 | HSD17B13 | 14 nM | 2.5 nM | >7,000-fold vs HSD17B1 | [12] |
| EP-040081 | HSD17B13 | 79 nM | 74 nM | >1,265-fold vs HSD17B1 | [12] |
| BI-3231 | HSD17B13 | 2.5 nM | - | High | [9][10] |
| INI-822 | HSD17B13 | - | - | - | [13] |
| Compound 32 | HSD17B13 | 2.5 nM | - | High | [9] |
In Vivo On-Target Activity
The in vivo efficacy of these inhibitors has been demonstrated in various mouse models of liver injury and disease.
| Compound | Animal Model | Key Findings | Reference |
| EP-036332 | Concanavalin A-induced liver injury | Decreased ALT, TNF-α, IL-1β, and CXCL9 levels. Attenuated gene markers of immune cell activation. | [12] |
| EP-040081 | Concanavalin A-induced liver injury | Decreased ALT, TNF-α, IL-1β, and CXCL9 levels. Attenuated gene markers of immune cell activation. | [12] |
| INI-822 | Zucker obese rats | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement. | [13] |
| Compound 32 | Multiple mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [9] |
Signaling Pathway and Experimental Workflow
Hsd17B13 Signaling Pathway in Liver Disease
Caption: Proposed mechanism of Hsd17B13 in liver pathology and the action of its inhibitors.
General Experimental Workflow for In Vivo Evaluation
Caption: A generalized workflow for assessing the in vivo efficacy of Hsd17B13 inhibitors.
Detailed Experimental Protocols
Concanavalin A (ConA)-Induced Liver Injury Model
This model is used to study T-cell-mediated liver injury, a component of various liver diseases.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Mice are randomly assigned to vehicle control and treatment groups.
-
Inhibitor Administration: The Hsd17B13 inhibitor (e.g., EP-036332 at 100 mg/kg) or vehicle is administered, often via oral gavage, at a specified time before ConA injection.[12]
-
Induction of Injury: Mice are injected with Concanavalin A (e.g., 15-20 mg/kg) via the tail vein to induce liver injury.
-
Sample Collection: Blood and liver tissues are collected at a specified time point after ConA injection (e.g., 8-24 hours).
-
Analysis:
-
Serum Analysis: Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels to assess liver damage.
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines such as TNF-α and IL-1β in the serum or liver homogenates.[12]
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis and inflammation.
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes related to inflammation and immune cell activation.[12]
-
Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Model
This model recapitulates the key features of human NASH, including steatosis, inflammation, and fibrosis.
-
Animals: Male C57BL/6 or other susceptible mouse strains.
-
Diet: Mice are fed a high-fat, high-fructose, and high-cholesterol diet (e.g., Amylin diet or similar) for an extended period (e.g., 16-24 weeks) to induce NASH.
-
Inhibitor Administration: The Hsd17B13 inhibitor or vehicle is administered daily via a suitable route (e.g., oral gavage) starting at a specific time point during the diet regimen.
-
Monitoring: Body weight, food intake, and metabolic parameters (e.g., glucose tolerance) are monitored throughout the study.
-
Endpoint Sample Collection: At the end of the study, blood and liver tissues are collected.
-
Analysis:
-
Serum Analysis: Measurement of ALT, AST, triglycerides, and cholesterol levels.
-
Histopathology: Liver sections are stained with H&E for steatosis and inflammation scoring, and with Sirius Red or Trichrome for fibrosis assessment.
-
Gene Expression Analysis: Quantitative PCR or RNA-sequencing to analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis (e.g., SREBP-1c, FAS, TNF-α, TGF-β).[9]
-
Lipidomics: Analysis of hepatic lipid profiles to assess changes in lipid metabolism.
-
Conclusion
The available preclinical data strongly support the therapeutic potential of Hsd17B13 inhibition for the treatment of chronic liver diseases. Multiple chemically distinct inhibitors have demonstrated on-target engagement and efficacy in relevant in vivo models of liver injury and NASH. While direct comparative data for "this compound" is unavailable, the information presented on other inhibitors provides a solid foundation for understanding the expected in vivo activity of a potent and selective Hsd17B13 inhibitor. Further studies will be crucial to elucidate the full therapeutic potential and safety profile of this promising class of drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. news-medical.net [news-medical.net]
- 8. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 13. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
